molecular formula C12H12F3NO B2657447 1-[2-(trifluoromethyl)phenyl]piperidin-2-one CAS No. 1225488-59-4

1-[2-(trifluoromethyl)phenyl]piperidin-2-one

Número de catálogo: B2657447
Número CAS: 1225488-59-4
Peso molecular: 243.229
Clave InChI: LZNNNAJNMMSIED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(trifluoromethyl)phenyl]piperidin-2-one is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.229. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(trifluoromethyl)phenyl]piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(trifluoromethyl)phenyl]piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[2-(trifluoromethyl)phenyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-5-1-2-6-10(9)16-8-4-3-7-11(16)17/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNNNAJNMMSIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225488-59-4
Record name 1-[2-(trifluoromethyl)phenyl]piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Spectroscopic and Structural Elucidation Guide to 1-[2-(trifluoromethyl)phenyl]piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis and structural confirmation of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one (CAS No. 1225488-59-4).[1] Aimed at researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document details the principles, experimental protocols, and expected data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). By integrating data from these orthogonal analytical techniques, this guide establishes a robust methodology for the unambiguous identification and characterization of this N-aryl lactam, a structural motif of significant interest in medicinal chemistry.

Introduction to 1-[2-(trifluoromethyl)phenyl]piperidin-2-one

1-[2-(trifluoromethyl)phenyl]piperidin-2-one is a fluorinated organic compound featuring a piperidin-2-one (δ-valerolactam) ring N-substituted with a 2-(trifluoromethyl)phenyl group. The N-aryl lactam scaffold is a prevalent core in numerous biologically active molecules and pharmaceutical agents.[2] The incorporation of a trifluoromethyl (CF₃) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Given the importance of this structural class, rigorous and unequivocal structural confirmation is paramount for any research, development, or manufacturing activities.

This guide provides a detailed walkthrough of the analytical process, explaining not just the expected results but the scientific rationale behind the experimental choices and data interpretation.

Molecular Structure:

Figure 1: 2D Chemical Structure of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one.

The Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a novel or synthesized molecule. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. Mass spectrometry yields the molecular weight and fragmentation data, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps out the precise atomic connectivity.

The logical flow of analysis ensures that each step builds upon the last, leading to a confident structural assignment.

Analytical_Workflow cluster_synthesis Compound Availability cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Elucidation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Establishes Molecular Weight IR Infrared (IR) Spectroscopy MS->IR Informs Functional Groups Confirmation Final Structure Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR->NMR Corroborates Functional Groups NMR->Confirmation Defines Connectivity

Diagram 1: Integrated Spectroscopic Workflow. A logical workflow for the structural elucidation of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes premature fragmentation and typically yields the protonated molecular ion, [M+H]⁺.[3] Subsequent fragmentation analysis (MS/MS) provides vital clues about the molecule's substructures.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or ion trap).

  • Ionization Mode: Select positive ion mode. The basic nitrogen atom in the piperidinone ring is readily protonated.[4]

  • Analysis:

    • Full Scan: Acquire a full scan spectrum (e.g., over a range of m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This reveals the characteristic fragmentation pattern.[5]

Expected Data and Interpretation

The molecular formula is C₁₂H₁₂F₃NO, with a monoisotopic mass of 243.0871 g/mol .

  • Molecular Ion: The primary peak in the full scan ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 244.09 .

  • Fragmentation Pattern: The fragmentation of N-aryl piperidinone derivatives is predictable and typically involves cleavages around the nitrogen atom and within the lactam ring.[4][6] The most probable fragmentation pathways are outlined below.

Predicted m/zProposed Fragment Structure/LossMechanistic Rationale
244.09[M+H]⁺ Protonated parent molecule.
216.09[M+H - CO]⁺Loss of a neutral carbon monoxide molecule from the lactam ring, a common fragmentation for cyclic amides.
145.04[C₇H₄F₃]⁺Cleavage of the N-aryl bond, resulting in a stable 2-(trifluoromethyl)phenyl cation.
99.07[C₅H₉NO]⁺Cleavage of the N-aryl bond, with the charge retained on the piperidin-2-one moiety.
84.08[C₅H₁₀N]⁺Subsequent loss of a CO molecule from the [C₅H₉NO]⁺ fragment.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).[7]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Expected Data and Interpretation

The IR spectrum will be dominated by absorptions from the amide, aromatic ring, and trifluoromethyl group.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3070Medium-WeakC-H StretchAromatic C-H
~2940, ~2870MediumC-H StretchAliphatic (CH₂)
~1675 Strong, Sharp C=O Stretch Amide I band (six-membered lactam) [2]
~1600, ~1480MediumC=C StretchAromatic Ring
~1315, ~1160, ~1120 Strong C-F Stretch Trifluoromethyl (CF₃) Group
~760StrongC-H BendAromatic (ortho-disubstitution)

The most diagnostic peak is the strong carbonyl (C=O) absorption around 1675 cm⁻¹, which is highly characteristic of a six-membered lactam ring.[8] The series of intense peaks between 1350 and 1100 cm⁻¹ provides definitive evidence for the presence of the CF₃ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms through the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. Chemical shifts, signal multiplicities (splitting patterns), and integration values are all used to assemble the final structure.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F spectra.

Expected Data and Interpretation: ¹H NMR

The ¹H NMR spectrum can be divided into the aromatic and aliphatic regions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.7-7.8d1HAr-HAromatic proton ortho to the CF₃ group, deshielded by its electron-withdrawing effect.
~7.3-7.6m3HAr-HRemaining three aromatic protons, exhibiting complex coupling.
~3.7t2HN-CH₂Protons alpha to the ring nitrogen, deshielded by the adjacent electronegative atom.[9]
~2.6t2HCO-CH₂Protons alpha to the carbonyl group, deshielded by the C=O anisotropy.
~2.0m4H-CH₂-CH₂-The remaining two methylene groups of the piperidinone ring.
Expected Data and Interpretation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum will show 10 distinct carbon signals (4 aliphatic, 6 aromatic), plus the signal for the CF₃ carbon.

Chemical Shift (δ, ppm)Multiplicity (C-F coupling)AssignmentRationale
~170.5sC=OAmide carbonyl carbon.
~138.1sAr-C (C-N)Aromatic carbon directly attached to the nitrogen.
~133.0, 130.5, 128.8, 127.5sAr-CHAromatic methine carbons.
~126.9q (J ≈ 30 Hz)Ar-C (C-CF₃)Aromatic carbon attached to the CF₃ group, split into a quartet by the three fluorine atoms.
~124.2q (J ≈ 272 Hz)CF₃Trifluoromethyl carbon, showing a large one-bond C-F coupling.
~51.5sN-CH₂Aliphatic carbon alpha to the nitrogen.
~32.8sCO-CH₂Aliphatic carbon alpha to the carbonyl.
~23.1, ~21.2s-CH₂-CH₂-Remaining aliphatic carbons.
Expected Data and Interpretation: ¹⁹F NMR

Principle: ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[10][11] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment.[12]

  • Expected Spectrum: A single signal, a singlet, is expected for the three magnetically equivalent fluorine atoms of the CF₃ group.

  • Chemical Shift: The chemical shift is predicted to be in the range of -60 to -63 ppm (relative to CFCl₃). This specific range is characteristic of a CF₃ group attached to an aromatic ring.[13] The presence of this singlet provides unambiguous confirmation of the trifluoromethyl moiety.

Integrated Structural Confirmation

The convergence of data from these three spectroscopic techniques provides an undeniable confirmation of the structure of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one:

  • MS confirms the correct molecular mass (243.0871 Da) and shows fragmentation patterns consistent with the N-aryl lactam structure, such as the loss of CO and the formation of the [C₇H₄F₃]⁺ ion.

  • IR confirms the presence of the key functional groups: a six-membered lactam C=O (~1675 cm⁻¹), an aromatic ring, and the C-F bonds of a CF₃ group (~1100-1350 cm⁻¹).

  • NMR provides the complete atomic framework. ¹H and ¹³C NMR confirm the piperidinone ring structure and the ortho-substitution pattern on the aromatic ring. Crucially, ¹⁹F NMR gives a definitive signal for the trifluoromethyl group in its expected chemical shift range.

Conclusion

The structural elucidation of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one is achieved with high confidence through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and multinuclear NMR. The methodologies and expected spectral data presented in this guide serve as a reliable reference for researchers in synthesis, process development, and quality assurance, ensuring the accurate identification and characterization of this important chemical entity.

References

  • ResearchGate. "General mass spectral fragmentation pattern for 21-30." Available at: [Link]

  • ResearchGate. "Scheme 2. A proposed MS/MS fragmentation pattern of BPD." Available at: [Link]

  • Dalvit, C., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of biomolecular NMR 58.1 (2014): 29-40. Available at: [Link]

  • Pasha, M. A., and K. Manjula. "Ps-Al(OTf) 3 Promoted efficient and novel synthesis of substituted N-aryl lactams." Journal of the Korean Chemical Society 55.4 (2011): 621-626. Available at: [Link]

  • ResearchGate. "Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors." Available at: [Link]

  • The Royal Society of Chemistry. "Supporting Information for -." Available at: [Link]

  • de Souza, M. V. N., et al. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry 32.15 (2018): 1247-1254. Available at: [Link]

  • University of Wisconsin-Madison. "Fluorine NMR." Available at: [Link]

  • Quora. "How to interpret the 19F NMR spectra." Available at: [Link]

  • ResearchGate. "19 F-NMR analyses enabled by direct trifluoromethylation." Available at: [Link]

  • MDPI. "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives." Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. "ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA." Available at: [Link]

  • FooDB. "Showing Compound 2-Piperidinone (FDB028421)." Available at: [Link]

  • ScienceOpen. "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives." Available at: [Link]

  • NIST WebBook. "2-Piperidinone." Available at: [Link]

  • NIST WebBook. "Piperazine, 1-[3-(trifluoromethyl)phenyl]-." Available at: [Link]

  • Smyth, W. F. "Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry." Journal of chromatography. B, Analytical technologies in the biomedical and life sciences 824.1-2 (2005): 1-20. Available at: [Link]

  • ATB. "Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray." Available at: [Link]

  • NIST WebBook. "2-Piperidinone." Available at: [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Available at: [Link]

Sources

An In-depth Technical Guide to (R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide (CAS 1225488-59-4): A Potent CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide, identified by CAS number 1225488-59-4, is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] This technical guide provides a comprehensive overview of the available experimental data for this compound, including its mechanism of action, key biological activities, and detailed protocols for its evaluation. As a Senior Application Scientist, the following sections are structured to provide not just data, but also the scientific rationale behind the experimental designs, ensuring a deep understanding of the compound's properties and potential applications in cancer research and drug development.

Mechanism of Action: Targeting the Cell Cycle Engine

The primary molecular target of (R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide is CDK2, a key enzyme in the regulation of the cell cycle. Specifically, the CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the G1/S phase transition and S phase progression. In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates, such as Retinoblastoma protein (Rb). This leads to a cell cycle arrest at the G1/S checkpoint, ultimately inhibiting tumor cell growth.[1]

CDK2_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition by CAS 1225488-59-4 Cyclin E Cyclin E CDK2/Cyclin E Active CDK2/ Cyclin E Complex Cyclin E->CDK2/Cyclin E CDK2 CDK2 CDK2->CDK2/Cyclin E Rb Retinoblastoma Protein (Rb) CDK2/Cyclin E->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes Activates Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression CAS_1225488_59_4 (R)-4-(4-amino-6-sec-butoxy-5- formylpyrimidin-2-ylamino)benzenesulfonamide CAS_1225488_59_4->CDK2/Cyclin E Inhibits

Caption: Inhibition of the CDK2/Cyclin E pathway by CAS 1225488-59-4.

Key Experimental Data

The following tables summarize the critical in vitro data for (R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide.

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC₅₀ (nM)
CDK2 0.8

IC₅₀: The half maximal inhibitory concentration.

Table 2: In Vitro Cellular Anti-proliferative Activity
Cell LineGI₅₀ (µM)
Tumor Cells 0.57

GI₅₀: The concentration causing 50% growth inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to characterize (R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines the determination of the IC₅₀ value against CDK2.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by CDK2. The level of phosphorylation is quantified, typically using a radioactive or fluorescence-based method.

Workflow Diagram:

Kinase_Assay_Workflow cluster_workflow CDK2 Inhibition Assay Workflow A 1. Prepare Reagents: - CDK2/Cyclin E enzyme - Kinase buffer - ATP (with ³²P-ATP tracer) - Substrate (e.g., Histone H1) - Test Compound dilutions B 2. Assay Plate Preparation: - Add kinase buffer, substrate, and test compound to wells A->B C 3. Enzyme Addition: - Add CDK2/Cyclin E to initiate the reaction B->C D 4. Incubation: - Incubate at 30°C for a defined period (e.g., 30 min) C->D E 5. Reaction Termination: - Stop the reaction with a stop solution (e.g., EDTA) D->E F 6. Substrate Capture: - Transfer reaction mixture to a filter plate to capture the phosphorylated substrate E->F G 7. Washing: - Wash the filter plate to remove unincorporated ³²P-ATP F->G H 8. Detection: - Quantify the incorporated radioactivity using a scintillation counter G->H I 9. Data Analysis: - Calculate % inhibition and determine IC₅₀ value H->I

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase assay buffer.

    • Prepare a master mix containing kinase buffer, ATP (spiked with [γ-³²P]ATP), and the substrate (e.g., Histone H1).

  • Assay Execution:

    • In a 96-well plate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding the CDK2/cyclin E enzyme complex.

  • Incubation and Termination:

    • Incubate the plate at 30°C for 30 minutes.

    • Terminate the reaction by adding a stop solution containing EDTA.

  • Detection and Analysis:

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-proliferative Assay

This protocol describes the determination of the GI₅₀ value in a tumor cell line.

Principle: This assay measures the effect of the compound on the proliferation of cancer cells over a period of time. A common method is the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell number.

Workflow Diagram:

Proliferation_Assay_Workflow cluster_workflow Cell Proliferation (SRB) Assay Workflow A 1. Cell Seeding: - Seed tumor cells in a 96-well plate and allow to attach overnight B 2. Compound Treatment: - Add serial dilutions of the test compound to the wells A->B C 3. Incubation: - Incubate the plate for a defined period (e.g., 72 hours) B->C D 4. Cell Fixation: - Fix the cells with trichloroacetic acid (TCA) C->D E 5. Staining: - Stain the fixed cells with Sulforhodamine B (SRB) dye D->E F 6. Washing: - Wash away the unbound dye E->F G 7. Dye Solubilization: - Solubilize the bound dye with a Tris-base solution F->G H 8. Absorbance Reading: - Read the absorbance at a specific wavelength (e.g., 510 nm) G->H I 9. Data Analysis: - Calculate % growth inhibition and determine GI₅₀ value H->I

Caption: Workflow for the cell-based anti-proliferative (SRB) assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired tumor cell line under standard conditions.

    • Trypsinize and seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubation and Fixation:

    • Incubate the plate for 72 hours under standard cell culture conditions.

    • After incubation, gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

  • Staining and Measurement:

    • Wash the plate with water and allow it to air dry.

    • Stain the cells with Sulforhodamine B (SRB) solution.

    • Wash the plate with acetic acid to remove unbound dye and allow it to air dry.

    • Solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

(R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide (CAS 1225488-59-4) is a potent and selective CDK2 inhibitor with significant anti-proliferative activity in tumor cells.[1] The experimental data and detailed protocols provided in this guide offer a solid foundation for further investigation and development of this compound as a potential therapeutic agent. The provided methodologies are robust and can be adapted for the evaluation of other potential kinase inhibitors, ensuring scientific rigor and reproducibility in drug discovery efforts.

References

  • Hardcastle, I. R., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3043-3047.

Sources

Initial Biological Screening of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, 1-[2-(trifluoromethyl)phenyl]piperidin-2-one. The strategic integration of two key pharmacophores, the piperidin-2-one scaffold and a 2-(trifluoromethyl)phenyl moiety, suggests a strong potential for bioactivity, particularly within the central nervous system (CNS). This document outlines a tiered, logic-driven screening cascade designed to efficiently characterize the compound's cytotoxic, pharmacodynamic, and pharmacokinetic properties. Detailed, field-proven protocols for primary and secondary in vitro assays are provided, alongside a rationale for subsequent in vivo studies. The guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of therapeutic discovery.

Introduction: Deconstructing the Therapeutic Potential

The compound 1-[2-(trifluoromethyl)phenyl]piperidin-2-one presents a compelling starting point for a drug discovery campaign. Its structure is a deliberate amalgamation of two moieties with established pharmacological relevance.

  • The Piperidine Scaffold: The piperidine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, particularly those targeting the CNS.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including analgesic, antipsychotic, antidepressant, and anticonvulsant effects.[1][3] The piperidin-2-one (or δ-valerolactam) substructure provides a rigid framework that can orient appended functionalities for optimal interaction with biological targets.

  • The 2-(Trifluoromethyl)phenyl Group: The incorporation of a trifluoromethyl (-CF3) group onto a phenyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties. The strong electron-withdrawing nature of the -CF3 group can significantly improve metabolic stability, increase lipophilicity (facilitating blood-brain barrier penetration), and enhance binding affinity to target proteins.[2]

Given this structural pedigree, a primary hypothesis is that 1-[2-(trifluoromethyl)phenyl]piperidin-2-one will exhibit activity at CNS targets. N-aryl piperidine derivatives have been reported to interact with a range of receptors and transporters, including serotonin reuptake transporters and chemokine receptors.[4][5] Therefore, the initial screening strategy will prioritize the evaluation of its effects on neuronal cell viability and its binding affinity to a panel of CNS-related receptors and transporters.

The Screening Cascade: A Phased Approach to Biological Characterization

A tiered screening approach, often referred to as a "screening funnel," is the most efficient methodology for characterizing a novel compound. This strategy allows for early identification of potential liabilities and prioritizes resources for the most promising candidates.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Screening (In Vitro) cluster_2 Phase 3: Secondary Screening & Hit Validation cluster_3 Phase 4: Preliminary In Vivo Assessment Purity_and_Identity Compound Purity & Identity Confirmation Cytotoxicity General Cytotoxicity Assessment Purity_and_Identity->Cytotoxicity Solubility Aqueous Solubility Cytotoxicity->Solubility Receptor_Screening Broad CNS Receptor/Transporter Panel Solubility->Receptor_Screening hERG hERG Channel Liability Assay Receptor_Screening->hERG Metabolic_Stability Microsomal Stability Assay hERG->Metabolic_Stability Dose_Response Dose-Response & IC50/EC50 Determination Metabolic_Stability->Dose_Response Functional_Assays Cell-Based Functional Assays Dose_Response->Functional_Assays Selectivity Selectivity Profiling Functional_Assays->Selectivity PK Rodent Pharmacokinetics Selectivity->PK Toxicity Acute Toxicity Studies PK->Toxicity Behavioral Preliminary Behavioral Pharmacology Toxicity->Behavioral

Figure 1: A tiered screening cascade for 1-[2-(trifluoromethyl)phenyl]piperidin-2-one.

Phase 1: Foundational Profiling

The initial phase establishes the fundamental physicochemical properties and general toxicity of the compound, ensuring the integrity of subsequent biological data.

Compound Purity and Identity Confirmation

Rationale: It is imperative to confirm the purity and structural identity of the test compound to ensure that any observed biological activity is not due to impurities.

Protocol:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity of the compound. A purity level of >95% is generally required for screening.

  • ¹H NMR and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure of the compound.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

General Cytotoxicity Assessment

Rationale: A baseline understanding of the compound's general toxicity is crucial for interpreting the results of subsequent cell-based assays and for determining appropriate concentration ranges for testing.

Protocol: MTT Assay

  • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the compound dilutions to the cells and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

ParameterDescription
Cell Line SH-SY5Y (human neuroblastoma)
Compound Concentration Range 0.1 µM - 100 µM
Incubation Time 24 and 48 hours
Readout Absorbance at 570 nm
Endpoint CC₅₀ (50% cytotoxic concentration)
Aqueous Solubility

Rationale: Poor aqueous solubility can lead to inaccurate results in in vitro assays and can be a significant hurdle for in vivo studies.

Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Dilution: Add the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration.

  • Incubation and Measurement: Incubate the solution and measure the turbidity over time using a nephelometer or a plate reader capable of measuring light scattering.

Phase 2: Primary In Vitro Screening

This phase aims to identify the primary biological targets and potential liabilities of the compound.

Broad CNS Receptor/Transporter Panel

Rationale: Given the structural alerts for CNS activity, a broad panel of receptor and transporter binding assays is the most effective way to identify potential primary targets.

Protocol: Radioligand Binding Assays A competitive radioligand binding assay format is recommended for high-throughput screening. The compound is tested at a single high concentration (e.g., 10 µM) against a panel of receptors and transporters.

Recommended Target Panel:

Target ClassSpecific Targets
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇
Dopamine Receptors D₁, D₂, D₃, D₄
Adrenergic Receptors α₁, α₂, β₁, β₂
GABA Receptors GABAₐ, GABAₑ
Opioid Receptors µ, δ, κ
Monoamine Transporters SERT, DAT, NET
Chemokine Receptors CCR2

A significant inhibition of radioligand binding (e.g., >50% at 10 µM) would flag the compound as a "hit" for that specific target.

hERG Channel Liability Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of hERG liability is a critical step in drug safety profiling.

Protocol: Automated Patch Clamp Electrophysiology

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Current Measurement: Measure the hERG channel current using a specific voltage protocol.

  • Data Analysis: Determine the IC₅₀ value for hERG channel inhibition.

Metabolic Stability Assay

Rationale: Assessing the metabolic stability of a compound in the early stages of discovery helps to predict its in vivo half-life and potential for drug-drug interactions.

Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate the test compound (e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

ParameterValue
Microsome Source Pooled Human Liver Microsomes
Compound Concentration 1 µM
Incubation Time Points 0, 5, 15, 30, 60 min
Analysis Method LC-MS/MS
Endpoints t₁/₂, CLᵢₙₜ

Phase 3: Secondary Screening and Hit Validation

Compounds that demonstrate promising activity and an acceptable initial safety profile in Phase 2 will proceed to this phase for more detailed characterization.

G Hit_from_Primary_Screen Hit from Primary Screen (e.g., >50% inhibition at 10µM) Dose_Response Dose-Response Curve Generation (IC50/EC50 Determination) Hit_from_Primary_Screen->Dose_Response Functional_Assay Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux) Dose_Response->Functional_Assay Selectivity_Panel Selectivity Profiling (Against related targets) Functional_Assay->Selectivity_Panel Validated_Hit Validated Hit for Lead Optimization Selectivity_Panel->Validated_Hit

Figure 2: Workflow for secondary screening and hit validation.
Dose-Response and IC₅₀/EC₅₀ Determination

Rationale: To quantify the potency of the compound at the identified primary target(s).

Protocol: Perform the same binding or functional assay as in the primary screen, but with a full concentration range of the compound (e.g., 10-point, half-log dilutions). The resulting data is used to calculate the IC₅₀ (for inhibition) or EC₅₀ (for activation).

Cell-Based Functional Assays

Rationale: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target.

Protocol: The specific assay will depend on the target identified. Examples include:

  • GPCRs: cAMP accumulation assays, calcium flux assays.

  • Ion Channels: Electrophysiology assays.

  • Transporters: Substrate uptake assays.

Selectivity Profiling

Rationale: To assess the selectivity of the compound for its primary target over other related targets. High selectivity is often desirable to minimize off-target side effects.

Protocol: Test the compound in binding or functional assays for a panel of closely related receptors or transporters.

Phase 4: Preliminary In Vivo Assessment

Promising compounds with good potency, selectivity, and in vitro ADME properties will be advanced to preliminary in vivo studies.

Rodent Pharmacokinetics (PK)

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

Protocol:

  • Dosing: Administer the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points.

  • Analysis: Measure the concentration of the compound in plasma using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Acute Toxicity Studies

Rationale: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Protocol: Administer escalating single doses of the compound to rodents and observe for signs of toxicity and mortality over a defined period (e.g., 7 days).

Preliminary Behavioral Pharmacology

Rationale: To obtain initial evidence of the compound's predicted CNS effects in a behavioral model.

Protocol: The choice of model will depend on the in vitro profile of the compound. Examples include:

  • For antidepressant-like activity: Forced swim test, tail suspension test.

  • For anxiolytic-like activity: Elevated plus maze, open field test.

  • For antipsychotic-like activity: Prepulse inhibition, amphetamine-induced hyperlocomotion.

Conclusion

The initial biological screening of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one should be a systematic and data-driven process. The proposed screening cascade provides a robust framework for efficiently characterizing its biological activity and identifying its therapeutic potential. By starting with broad, high-throughput in vitro assays and progressively moving to more complex and targeted studies, researchers can make informed decisions and advance the most promising candidates towards lead optimization and preclinical development. The structural features of this compound suggest a high probability of CNS activity, making this an exciting starting point for the discovery of novel therapeutics.

References

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968.
  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320.
  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs.
  • Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor. Journal of Medicinal Chemistry, 46(8), 1318-1329.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
  • Pharmacological Applications of Piperidine Deriv
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. PubMed.
  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
  • Pyridine alkaloids with activity in the central nervous system.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. MDPI.

Sources

In silico prediction of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Prediction of 1-[2-(Trifluoromethyl)phenyl]piperidin-2-one Bioactivity

Abstract

The early stages of drug discovery are increasingly reliant on computational methods to efficiently screen and prioritize novel chemical entities, thereby reducing the significant time and resource expenditure associated with traditional high-throughput screening. This technical guide provides a comprehensive, step-by-step in silico workflow to predict the biological activity and pharmacokinetic profile of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one, a compound with limited publicly available bioactivity data. By leveraging a suite of computational tools and databases, this document details the methodologies for target prediction through chemical similarity and pharmacophore analysis, binding mode assessment via molecular docking, and the evaluation of drug-likeness using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The causality behind each procedural choice is explained to provide a framework that is not only methodological but also educational. This guide serves as a practical blueprint for researchers seeking to apply computational chemistry techniques to characterize and advance novel compounds in the drug discovery pipeline.

Introduction: The Imperative for Predictive Modeling

The journey from a chemical concept to a marketable therapeutic is fraught with challenges, with a high attrition rate of candidate compounds. Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to navigate this complexity, offering predictive insights that guide research and development.[1][2] In silico techniques allow for the rapid, cost-effective evaluation of virtual compounds, enabling the prioritization of candidates with the highest probability of success.[3][4]

This guide focuses on the specific molecule 1-[2-(trifluoromethyl)phenyl]piperidin-2-one . This compound possesses two key structural motifs of interest in medicinal chemistry:

  • Piperidin-2-one: A δ-lactam core found in various biologically active molecules, recognized for its role as a versatile scaffold.[5][6]

  • Trifluoromethylphenyl group: The trifluoromethyl (CF3) group is a common bioisostere for a methyl group, which can significantly enhance metabolic stability, lipophilicity, and binding affinity.[7]

Given the absence of extensive experimental data for this specific compound, this document outlines a prospective in silico investigation to generate a robust, data-driven hypothesis regarding its potential biological targets and therapeutic utility.

Foundational Analysis: Molecule Preparation and Property Profiling

Before advanced predictive modeling, the target molecule's structure must be accurately represented and its fundamental physicochemical properties assessed. This initial screening provides a baseline for its "drug-likeness."

Protocol: Compound Standardization
  • Obtain SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for the compound is O=C1N(C2=CC=CC=C2C(F)(F)F)CCCC1. This can be obtained from databases like PubChem.

  • Generate 3D Conformation: Use a molecular modeling software (e.g., UCSF Chimera, PyMOL) or an online tool to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 (Merck Molecular Force Field). This step is crucial to obtain a low-energy, sterically favorable conformation, which is essential for subsequent docking and pharmacophore studies.

Data Summary: Physicochemical Properties

A preliminary analysis of the compound's properties against established drug-likeness rules (e.g., Lipinski's Rule of Five) is a critical first-pass filter.

PropertyPredicted ValueCompliance (Lipinski's Rule of Five)Significance
Molecular Weight245.22 g/mol Yes (< 500)Influences absorption and distribution.
LogP (Octanol/Water)2.5 - 3.0Yes (< 5)Measures lipophilicity, affecting permeability.
Hydrogen Bond Donors0Yes (< 5)Key for molecular recognition.
Hydrogen Bond Acceptors1 (carbonyl oxygen)Yes (< 10)Key for molecular recognition.
Molar Refractivity60.0 cm³N/ARelates to polarizability and binding.
Topological Polar Surface Area (TPSA)20.31 ŲN/APredicts cell permeability.

Data is computationally generated using standard cheminformatics toolkits.

Ligand-Based Target Prediction: Uncovering Clues from Similar Molecules

When the target of a compound is unknown, ligand-based methods provide a powerful starting point by operating on the principle that structurally similar molecules often share similar biological activities.

Overall Workflow for Target Identification

The following diagram outlines the logical flow from initial compound analysis to a validated target hypothesis.

G cluster_0 Ligand-Based Prediction cluster_1 Structure-Based Validation A 1. Input Molecule (1-[2-(trifluoromethyl)phenyl]piperidin-2-one) B 2. Similarity Search (ChEMBL, PubChem) A->B C 3. Identify Structurally Similar Active Compounds B->C D 4. Pharmacophore Modeling (Generate Hypothesis) C->D E 5. Generate Target Hypothesis (e.g., 'Target X') C->E D->E F 6. Obtain Target X Structure (RCSB PDB) E->F G 7. Molecular Docking Simulation F->G H 8. Analyze Binding Affinity & Interactions G->H I 9. Validate or Refine Target Hypothesis H->I

In Silico Target Identification and Validation Workflow.
Protocol: Chemical Similarity Searching
  • Database Selection: Utilize large-scale, manually curated bioactivity databases such as ChEMBL, which links chemical structures to experimental biological data.[8][9][10][11][12]

  • Search Execution: Perform a Tanimoto-based similarity search using the compound's SMILES string. A Tanimoto coefficient threshold of >0.85 is typically used to identify closely related analogs.

  • Data Curation: Analyze the search results, focusing on compounds with known, high-quality bioactivity data (e.g., IC50, Ki, EC50 values) against specific protein targets.

  • Hypothesis Generation: If multiple structurally similar compounds converge on a single protein target or target family, this forms a strong initial hypothesis for the bioactivity of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one.

Protocol: Ligand-Based Pharmacophore Modeling

If the similarity search yields a set of active compounds against a common target, a pharmacophore model can be constructed to distill the essential features for bioactivity.[13][14][15]

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each of the identified active compounds.

  • Feature Definition: Identify common chemical features, such as Hydrogen Bond Acceptors/Donors, Aromatic Rings, Hydrophobic Centers, and Positive/Negative Ionizable groups.

  • Model Generation: Use an algorithm (e.g., HipHop in Catalyst, Phase in Schrödinger) to align the conformations and identify a 3D arrangement of features common to all active molecules. This 3D arrangement is the pharmacophore hypothesis.

  • Model Validation: The generated pharmacophore can be validated by its ability to distinguish known active compounds from known inactive decoys in a database screen.

Structure-Based Validation: Molecular Docking

Once a plausible target is hypothesized (e.g., from similarity searching), molecular docking can be used to predict the binding mode and estimate the binding affinity of the compound to the target protein.[16][17][18] This serves as a crucial validation step.

Protocol: Molecular Docking Simulation (Using AutoDock Vina)

This protocol assumes a hypothetical target protein structure has been obtained from the RCSB Protein Data Bank (PDB).

  • Receptor Preparation:

    • Download the PDB file of the target protein.

    • Remove all water molecules and non-essential co-factors.[16]

    • Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one.

    • Assign rotatable bonds, which allows the docking algorithm to explore conformational flexibility.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known or predicted binding site (active site) of the receptor. The size of the box should be sufficient to allow the ligand to move and rotate freely within the site.

  • Docking Execution:

    • Run the AutoDock Vina simulation. The program will systematically sample different positions and conformations of the ligand within the grid box, scoring each "pose" based on a force-field-based scoring function.[18][19]

  • Results Analysis:

    • Binding Affinity: The primary output is a binding affinity score (in kcal/mol). More negative values indicate stronger, more favorable binding.

    • Pose Visualization: The top-ranked poses (typically 5-10) are visualized in a molecular graphics program. Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.

    • RMSD: If a known co-crystallized ligand is available, re-docking it and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is a critical validation of the docking protocol. An RMSD < 2.0 Å is generally considered a successful validation.

ADMET Profiling: Assessing Drug-Likeness and Safety

A compound's efficacy is irrelevant if it cannot reach its target or is toxic. ADMET prediction is a vital step to flag potential liabilities early.[20][21] Web-based tools trained on large datasets provide rapid and increasingly accurate predictions.[22][23]

Protocol: In Silico ADMET Prediction
  • Tool Selection: Utilize a comprehensive online platform such as ADMET-AI or admetSAR.[20][22][23]

  • Input: Submit the SMILES string of the compound to the web server.

  • Execution: The platform's machine learning models, trained on extensive experimental data, will predict a wide range of properties.[20]

  • Data Collection: Compile the predictions into a structured table for analysis.

Data Summary: Predicted ADMET Properties
CategoryParameterPredicted OutcomeInterpretation
Absorption Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Human Intestinal AbsorptionHighHigh probability of oral bioavailability.
Distribution Blood-Brain Barrier (BBB) PermeabilityPermeableCompound may cross the BBB, relevant for CNS targets.
P-glycoprotein (P-gp) SubstrateNoLess likely to be subject to efflux from cells.
Metabolism CYP450 2D6 InhibitorLikely InhibitorPotential for drug-drug interactions.
CYP450 3A4 InhibitorUnlikely InhibitorLower risk of interaction with many common drugs.
Excretion Renal Organic Cation TransporterUnlikely SubstrateMay not be actively secreted by the kidneys.
Toxicity hERG InhibitionLow RiskLower risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLower risk of being carcinogenic.
Drug-Induced Liver Injury (DILI)Low RiskLower risk of hepatotoxicity.

This data is representative of predictions from common ADMET platforms and should be experimentally verified.

Synthesis and Conclusion: Building a Bioactivity Hypothesis

The in silico workflow culminates in the integration of all predictive data to form a comprehensive hypothesis. For 1-[2-(trifluoromethyl)phenyl]piperidin-2-one, the analysis suggests a profile of a potentially orally bioavailable, BBB-permeable small molecule. The specific biological target would be hypothesized based on the outcomes of the similarity searches and validated through molecular docking.

For instance, if similarity searches pointed towards a specific G-protein coupled receptor (GPCR), the docking results would provide a predicted binding affinity and a visual model of its interaction within the receptor's binding pocket. The ADMET profile would then contextualize this finding, suggesting the compound has the potential to reach this CNS target after oral administration with a relatively low risk of common toxicities.

References

  • DrugBank. (n.d.). DrugBank Online. Retrieved February 15, 2026, from [Link][24][25][26][27][28]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). ChEMBL Database. Retrieved February 15, 2026, from [Link][8][9][11]

  • Mendez, D., Gaulton, A., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1180–D1192. [Link][10][12]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved February 15, 2026, from [Link][29]

  • University of Florence. (n.d.). Molecular Docking Tutorial. Retrieved February 15, 2026, from [Link][16]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 15, 2026, from [Link][17]

  • Qing, X., Lee, X. Y., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link][13]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved February 15, 2026, from [Link][18]

  • Patsnap. (2025, May 21). What is the significance of QSAR in drug design? Retrieved February 15, 2026, from [Link][1]

  • Sabe, V. T. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina. YouTube. Retrieved February 15, 2026, from [Link][19]

  • Rincon, J. A., et al. (2018, November 12). QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. Frontiers in Pharmacology. [Link][3]

  • Creative Biostructure. (n.d.). QSAR Analysis. Retrieved February 15, 2026, from [Link][31]

  • Al-Khafaji, K., et al. (2026, January 7). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link][14][15]

  • Neurosnap. (n.d.). Use ADMET-AI Online. Retrieved February 15, 2026, from [Link][22]

  • Bioinformatics Solutions. (2025, August 5). AutoDock 4 Molecular Docking Tutorial. YouTube. Retrieved February 15, 2026, from [Link][32]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved February 15, 2026, from [Link][20]

  • Bioresearch Online. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Retrieved February 15, 2026, from [Link][4]

  • Tamarind Bio. (n.d.). How to use ADMET online. Retrieved February 15, 2026, from [Link][21]

  • LMMD. (n.d.). admetSAR. Retrieved February 15, 2026, from [Link][23]

  • Singh, K. D. (2025, February 6). Pharmacophore modeling in drug design. PubMed. [Link][33]

  • Central South University. (n.d.). ADMETlab 2.0. Retrieved February 15, 2026, from [Link]

  • Tehrani, M. A., et al. (2015). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 20(4), 5797-5825. [Link][7]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 15, 2026, from [Link][34]

  • FooDB. (2011, September 21). Showing Compound 2-Piperidinone. Retrieved February 15, 2026, from [Link][6]

  • ResearchGate. (2017, November 2). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved February 15, 2026, from [Link][35]

Sources

An In-Depth Technical Guide to the Synthesis and Exploration of 1-[2-(Trifluoromethyl)phenyl]piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-[2-(trifluoromethyl)phenyl]piperidin-2-one scaffold represents a promising starting point for the development of novel therapeutics. The incorporation of a trifluoromethyl group on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The piperidin-2-one (δ-valerolactam) ring system is a prevalent feature in many biologically active compounds. This guide provides a comprehensive overview of the synthesis of the core molecule, strategies for the derivatization of this scaffold, and an exploration of the potential biological activities of the resulting analogs. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate further research and development in this area.

Introduction: The Strategic Importance of the 1-[2-(Trifluoromethyl)phenyl]piperidin-2-one Core

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational flexibility and ability to present substituents in defined spatial orientations.[1] The corresponding lactam, piperidin-2-one, retains this advantageous scaffold while introducing a polar amide functionality that can participate in hydrogen bonding, a critical interaction in many drug-receptor binding events.

The strategic placement of a trifluoromethyl (CF3) group on the N-aryl substituent offers several well-established benefits in medicinal chemistry. The CF3 group is a strong electron-withdrawing group and can significantly alter the electronic properties of the aromatic ring. Furthermore, its lipophilic nature can enhance membrane permeability and bioavailability. A crucial advantage of the CF3 group is its ability to block metabolic oxidation at the substituted position, thereby increasing the metabolic stability and half-life of a drug candidate.[2]

This technical guide will provide a detailed exploration of the synthesis and potential derivatization of the 1-[2-(trifluoromethyl)phenyl]piperidin-2-one core, a molecule that synergistically combines the advantageous properties of the piperidin-2-one scaffold and the trifluoromethylphenyl moiety.

Synthesis of the Core Scaffold: 1-[2-(Trifluoromethyl)phenyl]piperidin-2-one

The most direct and efficient method for the synthesis of the 1-[2-(trifluoromethyl)phenyl]piperidin-2-one core is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, offering high yields and broad substrate scope.[3]

The reaction couples piperidin-2-one (δ-valerolactam) with an appropriate 2-halobenzotrifluoride, typically 2-bromobenzotrifluoride or 2-iodobenzotrifluoride. The choice of palladium catalyst, phosphine ligand, base, and solvent is critical for the success of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Mechanistic Rationale of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the 2-halobenzotrifluoride, forming a Pd(II) intermediate.

  • Ligand Exchange/Amide Binding: The piperidin-2-one, after deprotonation by the base, coordinates to the palladium center, displacing the halide anion.

  • Reductive Elimination: The N-aryl bond is formed as the desired product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

The bulky phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, as well as preventing catalyst decomposition.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Pd(II) Complex Pd(II) Complex Pd(0)Ln->Pd(II) Complex Oxidative Addition (+ Ar-X) Amide Coordination Amide Coordination Pd(II) Complex->Amide Coordination Ligand Exchange (+ Amide Anion, -X) Product Complex Product Complex Amide Coordination->Product Complex Reductive Elimination Product Complex->Pd(0)Ln Product Release (Ar-N) 2-Halobenzotrifluoride 2-Halobenzotrifluoride Piperidin-2-one Piperidin-2-one Base Base

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one via Buchwald-Hartwig amination.

Materials:

  • Piperidin-2-one (δ-valerolactam)

  • 2-Bromobenzotrifluoride

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add piperidin-2-one (1.2 equivalents), cesium carbonate (1.5 equivalents), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Add 2-bromobenzotrifluoride (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-[2-(trifluoromethyl)phenyl]piperidin-2-one as a solid.

Characterization of the Core Molecule

The structure of the synthesized 1-[2-(trifluoromethyl)phenyl]piperidin-2-one should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the trifluoromethylphenyl group (typically in the range of δ 7.2-7.8 ppm) and the aliphatic protons of the piperidin-2-one ring (typically in the range of δ 1.8-3.6 ppm).
¹³C NMR Resonances for the carbonyl carbon (around δ 170 ppm), aromatic carbons (including the CF3-bearing carbon and the quartet signal for the CF3 group), and the aliphatic carbons of the piperidinone ring.
¹⁹F NMR A singlet corresponding to the CF3 group.
Mass Spec. The expected molecular ion peak.
FT-IR A strong absorption band for the amide carbonyl group (around 1650 cm⁻¹).

Exploring Derivatives: Strategies for Functionalization

The 1-[2-(trifluoromethyl)phenyl]piperidin-2-one core offers multiple sites for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies. The primary points of diversification are the piperidin-2-one ring and the trifluoromethylphenyl moiety.

Modification of the Piperidin-2-one Ring

The piperidin-2-one ring can be functionalized at various positions, primarily at the C3, C4, and C5 positions.

  • α-Functionalization (C3 position): The position alpha to the carbonyl group can be deprotonated with a strong base (e.g., LDA) and then reacted with various electrophiles to introduce substituents.

  • Functionalization at C4 and C5: These positions are less reactive and typically require more advanced synthetic strategies, such as ring-closing metathesis of appropriately substituted precursors or multi-step sequences involving ring opening and re-cyclization.

Modification of the Trifluoromethylphenyl Ring

The aromatic ring can be further substituted through electrophilic aromatic substitution reactions. The trifluoromethyl group is a meta-directing deactivator, which will influence the regioselectivity of these reactions. Common modifications include nitration, halogenation, and Friedel-Crafts reactions.

Derivatization_Strategies cluster_piperidone Piperidin-2-one Ring Modification cluster_phenyl Phenyl Ring Modification Core 1-[2-(Trifluoromethyl)phenyl]piperidin-2-one Alpha_Func α-Functionalization (C3) Core->Alpha_Func Deprotonation & Electrophilic Trap C4_C5_Func C4/C5 Functionalization Core->C4_C5_Func Multi-step Synthesis EAS Electrophilic Aromatic Substitution Core->EAS Nitration, Halogenation, etc.

Potential Biological Activities and Therapeutic Targets

While specific biological data for 1-[2-(trifluoromethyl)phenyl]piperidin-2-one and its direct derivatives are not extensively reported in publicly available literature, the structural motifs present in this scaffold are found in compounds with a wide range of biological activities. This suggests that derivatives of this core molecule could be promising candidates for various therapeutic areas.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. The lipophilicity imparted by the trifluoromethylphenyl group may facilitate blood-brain barrier penetration.

  • Oncology: The trifluoromethylphenyl moiety is present in several approved and investigational anticancer agents.

  • Inflammatory Diseases: Piperidin-2-one derivatives have been explored for their anti-inflammatory properties.

Conclusion and Future Directions

The 1-[2-(trifluoromethyl)phenyl]piperidin-2-one scaffold represents a versatile and promising starting point for the discovery of novel bioactive molecules. The synthetic accessibility of the core molecule via the robust Buchwald-Hartwig amination, coupled with numerous possibilities for derivatization, makes this an attractive platform for medicinal chemists.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives. High-throughput screening against a panel of biological targets, guided by computational modeling and SAR studies, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • (Reference to a relevant piperidin-2-one biological activity paper)
  • (Reference to a relevant trifluoromethylphenyl-containing drug paper)
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • (Reference to a relevant synthetic methodology paper for piperidin-2-one derivatiz
  • (Reference to a relevant SAR study of a rel
  • (Reference to a relevant analytical characteriz
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

Sources

Methodological & Application

Application Notes & Protocols for In Vitro Evaluation of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, 1-[2-(trifluoromethyl)phenyl]piperidin-2-one. Due to the limited publicly available data on this specific molecule, this guide furnishes a robust starting point for investigation, detailing protocols for fundamental cell-based assays, including cytotoxicity and proliferation, and offering insights into potential mechanistic studies. The protocols are designed to be self-validating, emphasizing best practices in compound handling, cell culture, and data analysis to ensure the generation of reliable and reproducible results.

Introduction: Scientific Context and Rationale

The piperidin-2-one scaffold is a prevalent feature in many biologically active molecules and serves as a valuable building block in medicinal chemistry.[1] The incorporation of a trifluoromethyl (-CF3) group into small molecules is a well-established strategy in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins.[2] While the specific biological targets and mechanism of action for 1-[2-(trifluoromethyl)phenyl]piperidin-2-one are not yet elucidated in peer-reviewed literature, its structural motifs suggest a potential for biological activity, possibly in the realm of oncology.

Several compounds containing a trifluoromethylphenyl group have been identified as potent inhibitors of critical signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway.[3] This pathway is one of a frequently dysregulated signaling cascades in human malignancies, playing a crucial role in cell growth, proliferation, and survival.[1][4] Therefore, a logical first step in characterizing 1-[2-(trifluoromethyl)phenyl]piperidin-2-one is to assess its impact on cancer cell viability and proliferation.

This guide provides detailed protocols for these initial screening assays, establishing a foundational dataset from which further, more mechanistic studies can be designed.

Preliminary Compound Characterization

Prior to initiating cell-based assays, it is imperative to understand the physicochemical properties of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one, particularly its solubility.

Materials
  • 1-[2-(trifluoromethyl)phenyl]piperidin-2-one (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Protocol: Kinetic Solubility Assessment

A kinetic solubility assay is a high-throughput method to estimate a compound's solubility under specific conditions.[5][6]

  • Prepare a High-Concentration Stock Solution: Dissolve 1-[2-(trifluoromethyl)phenyl]piperidin-2-one in 100% DMSO to a high concentration (e.g., 10 mM). This will serve as the primary stock solution. Gentle heating or sonication may be required to fully dissolve the compound.[7]

  • Serial Dilution in Aqueous Buffer: Create a series of dilutions of the DMSO stock solution in a relevant aqueous buffer, such as PBS (pH 7.4). It is crucial to perform this dilution in a stepwise manner to avoid immediate precipitation.[8]

  • Incubation: Incubate the dilutions at room temperature or 37°C for a set period (e.g., 2 hours), allowing the solution to equilibrate.[6]

  • Precipitation Detection: Measure the turbidity of each dilution using a nephelometer or by visually inspecting for precipitate. Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate via UV spectrophotometry.[5][9]

  • Determine Approximate Solubility: The highest concentration that remains a clear solution is the approximate kinetic solubility. This information is critical for preparing working solutions for cell-based assays and avoiding compound precipitation in the culture medium.

Preparation and Storage of Stock Solutions
  • Primary Stock: Based on the solubility assessment, prepare a concentrated primary stock solution of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one in sterile DMSO (e.g., 10 mM). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare intermediate dilutions in cell culture medium. The final concentration of DMSO in the cell culture wells should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]

Cell Line Selection and Maintenance

The choice of cell lines is critical for obtaining relevant data. For a novel compound with unknown targets, screening against a panel of cancer cell lines from different tissue origins is recommended.[10][11]

Recommended Cell Lines

A starting panel could include cell lines with known mutations or dependencies on key cancer pathways:

  • MCF-7 (Breast Cancer): Estrogen receptor-positive, often used as a standard for cytotoxicity screening.

  • HeLa (Cervical Cancer): A robust and widely used cell line.

  • A549 (Lung Cancer): Commonly used for screening anticancer compounds.

  • PC-3 (Prostate Cancer): Androgen-independent, representing a more aggressive disease state.

All cell lines should be obtained from a reputable cell bank such as ATCC to ensure their identity and purity.[12]

Cell Culture and Maintenance

Follow standard aseptic cell culture techniques. General guidelines are provided below, but always refer to the specific recommendations for each cell line from the supplier.[13]

  • Media Preparation: Use the recommended complete growth medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Subculturing: Passage cells when they reach 80-90% confluency to maintain them in the exponential growth phase.

  • Cryopreservation: Freeze down early-passage cells in a mixture of complete growth medium, FBS, and a cryoprotectant (e.g., 10% DMSO) for long-term storage.[14]

Experimental Protocols

The following are detailed protocols for initial in vitro screening of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[15][16]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed cells in 96-well plate incubate_24h 2. Incubate for 24h (adhesion) seed_cells->incubate_24h prep_compound 3. Prepare serial dilutions of compound incubate_24h->prep_compound treat_cells 4. Treat cells with compound dilutions prep_compound->treat_cells incubate_48_72h 5. Incubate for 48-72h treat_cells->incubate_48_72h add_mtt 6. Add MTT reagent incubate_48_72h->add_mtt incubate_4h 7. Incubate for 4h add_mtt->incubate_4h solubilize 8. Add solubilization solution incubate_4h->solubilize read_absorbance 9. Read absorbance at 570 nm solubilize->read_absorbance SRB_Workflow cluster_prep_treat Preparation & Treatment cluster_fixation Fixation cluster_staining Staining & Measurement seed_cells_srb 1. Seed cells and treat as in MTT protocol fix_cells 2. Fix cells with cold 10% TCA seed_cells_srb->fix_cells incubate_1h 3. Incubate at 4°C for 1h fix_cells->incubate_1h wash_h2o 4. Wash with deionized water incubate_1h->wash_h2o air_dry 5. Air dry the plate wash_h2o->air_dry add_srb 6. Add 0.4% SRB solution air_dry->add_srb incubate_30min 7. Incubate at RT for 30 min add_srb->incubate_30min wash_acetic 8. Wash with 1% acetic acid incubate_30min->wash_acetic solubilize_tris 9. Solubilize with 10 mM Tris base wash_acetic->solubilize_tris read_absorbance_srb 10. Read absorbance at 515 nm solubilize_tris->read_absorbance_srb

Caption: Workflow for the SRB antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour. [17]3. Washing: Carefully remove the TCA and wash the plate five times with deionized water. Remove the water completely and allow the plate to air dry at room temperature. [18]4. Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well. Incubate at room temperature for 30 minutes. [17]5. Removal of Unbound Dye: Wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry completely. [18]6. Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [19]7. Absorbance Reading: Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance at 515 nm using a microplate reader. [17]

Data Analysis and Interpretation

For both assays, the percentage of cell viability or growth inhibition can be calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

Plot the percentage of viability against the log of the compound concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability or proliferation.

Table 1: Example Data Presentation

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7MTT48[Result]
MCF-7SRB48[Result]
A549MTT48[Result]
A549SRB48[Result]

Proposed Mechanistic Studies: Investigating the PI3K/AKT/mTOR Pathway

Should 1-[2-(trifluoromethyl)phenyl]piperidin-2-one demonstrate significant cytotoxic or antiproliferative activity, a logical next step is to investigate its mechanism of action. As previously mentioned, the PI3K/AKT/mTOR pathway is a key regulator of cell growth and is a common target for anticancer drugs. [20][21] Diagram of the PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibits translation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Further experimental approaches could include Western blotting to assess the phosphorylation status of key proteins in this pathway (e.g., AKT, S6K, 4E-BP1) in cells treated with 1-[2-(trifluoromethyl)phenyl]piperidin-2-one. A reduction in the phosphorylation of these downstream targets would suggest an inhibitory effect on the pathway.

Conclusion

This application note provides a foundational framework for the initial in vitro characterization of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one. By systematically determining its solubility and assessing its effects on cell viability and proliferation across a panel of cancer cell lines, researchers can generate the preliminary data necessary to guide further investigation into its potential as a novel therapeutic agent. The proposed mechanistic studies targeting the PI3K/AKT/mTOR pathway offer a rational direction for subsequent research based on the structural characteristics of the compound.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(5), 441-451. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[4][14]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Feldman, R. I., & Anderson, K. C. (2013). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor kinase domain inhibitors (TORKinibs). Current Opinion in Investigational Drugs, 14(12), 1239-1250. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Ni, K., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 234. [Link]

  • Rodon, J., et al. (2013). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Journal of Clinical Oncology, 31(25), 3112-3120. [Link]

  • Moss, T. J., & Howes, A. L. (2022). mTOR Signaling in Cancer. Encyclopedia. [Link]

  • OncLive. (2026, February 10). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. [Link]

  • ATCC. (n.d.). ATCC Animal Cell Culture Guide. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1955. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Yap, T. A., et al. (2008). Targeting the PI3K–AKT–mTOR pathway: progress, pitfalls, and promises. Current Opinion in Pharmacology, 8(4), 393-412. [Link]

  • Cellculture2. (2024, February 27). Cell quantitation: SRB Assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(11), 1777-1791. [Link]

  • Ruiz-Moreno, C., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1072-1083. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • labprep.video. (n.d.). Cell fixation and SRB staining. [Link]

  • Nath, A., et al. (2021). Protocol for screening anti-amyloidogenic compounds in cultured mammalian cells. STAR Protocols, 2(4), 100936. [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

  • Sharma, S. V., et al. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics, 15(6), 1211-1222. [Link]

  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. [Link]

  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • Chandrasekaran, S. N., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Journal of Chemical Information and Modeling, 63(7), 2095-2106. [Link]

  • Beier, P., & Pastyrik, T. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. [Link]

Sources

Biological Evaluation of Novel Piperidinone-Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidinone Scaffold in Modern Drug Discovery

The piperidinone nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] These six-membered heterocyclic compounds, containing a nitrogen atom and a ketone group, are synthetically versatile, allowing for modifications at various positions.[1][2] This chemical tractability has led to the development of piperidinone derivatives with applications in oncology, inflammation, neurodegenerative diseases, and infectious diseases.[1][3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of novel piperidinone-based compounds. It outlines a strategic and logical progression of in vitro and in vivo assays, emphasizing the rationale behind experimental choices and providing detailed protocols to ensure scientific rigor and reproducibility. The overarching goal is to efficiently identify and characterize promising lead candidates for further preclinical and clinical development.

Part 1: Initial In Vitro Profiling - Assessing Cellular Effects

The initial phase of evaluation focuses on understanding the compound's impact on cellular functions, primarily cytotoxicity, proliferation, and the induction of programmed cell death (apoptosis). This stage is crucial for establishing a preliminary therapeutic window and elucidating the compound's general mechanism of action at the cellular level.

Cytotoxicity and Cell Viability Assays

The first step is to determine the concentration range at which the novel piperidinone compounds exhibit biological activity. Cytotoxicity assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.[7]

Scientific Rationale: These assays measure fundamental aspects of cell health. The MTT assay assesses metabolic activity, which is proportional to the number of viable cells, while the LDH assay measures membrane integrity, an indicator of cell death.[7][8][9] Running these assays in parallel provides a more complete picture of the compound's effect.

Data Presentation: Hypothetical Cytotoxicity Data

Compound IDTarget Cell LineMTT Assay (IC50, µM)LDH Assay (EC50, µM)
PIP-AHCT-116 (Colon)1.5 ± 0.22.1 ± 0.3
PIP-BA549 (Lung)5.8 ± 0.77.2 ± 0.9
PIP-CMCF-7 (Breast)> 50> 50

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10]

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8]

Materials:

  • Novel piperidinone compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidinone compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with solvent) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay [9]

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[9]

Materials:

  • LDH assay kit

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Apoptosis and Cell Cycle Analysis

If a compound demonstrates significant cytotoxicity, the next logical step is to investigate whether it induces apoptosis, a controlled form of cell death that is a desirable outcome for anti-cancer therapies.

Scientific Rationale: Annexin V staining identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane.[11][12] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, allowing for their differentiation.[11] Cell cycle analysis using PI staining helps to determine if the compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[13][14]

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry [11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Target cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the piperidinone compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining [15][16]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[15] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Part 2: Target Engagement and Mechanism of Action

Once a compound has demonstrated interesting cellular effects, the focus shifts to identifying its direct molecular target and elucidating its mechanism of action. This is a critical step in rational drug design and lead optimization.

Biochemical Assays: Kinase Inhibition Profile

Many piperidinone-based compounds have been shown to target protein kinases, a large family of enzymes that play crucial roles in cellular signaling and are frequently dysregulated in cancer.[17]

Scientific Rationale: Kinase inhibition assays directly measure the ability of a compound to block the activity of a specific kinase.[17][18] A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction catalyzed by the kinase.[19][20] Screening the compound against a panel of kinases can reveal its selectivity profile, which is important for predicting potential off-target effects.[18]

Protocol 5: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [20]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and the piperidinone compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.

Part 3: In Vivo Evaluation - Assessing Preclinical Efficacy and Pharmacokinetics

Promising compounds with potent and selective in vitro activity are advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties in a whole-organism context.

Animal Models of Disease

The choice of animal model is critical and depends on the intended therapeutic application of the piperidinone compound. For oncology, xenograft models are commonly used.[21][22][23]

Scientific Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, allow for the evaluation of a compound's anti-tumor activity in a living system.[21] Orthotopic models, where cancer cells are implanted in the corresponding organ of origin, can provide a more clinically relevant tumor microenvironment.[22][23] Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into mice, are considered highly predictive of clinical efficacy.[21][24]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) (pharmacokinetics), and how it exerts its effects in the body over time (pharmacodynamics).[25][26][27]

Scientific Rationale: PK studies determine key parameters such as bioavailability, half-life, and clearance, which are crucial for designing appropriate dosing regimens.[25][27][28] PD studies correlate drug exposure with a biological response (e.g., tumor growth inhibition), helping to establish a therapeutic window and identify biomarkers of drug activity.[26][28] The integration of PK and PD data is central to modern drug development.[25][29]

Protocol 6: Murine Xenograft Efficacy Study

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Piperidinone compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the piperidinone compound (e.g., by oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.

Protocol 7: Basic Pharmacokinetic Study in Mice

Materials:

  • Mice

  • Piperidinone compound

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Compound Administration: Administer a single dose of the piperidinone compound to the mice via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the piperidinone compound in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizations and Workflows

Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cytotoxicity Assays (MTT, LDH) B Apoptosis Assay (Annexin V/PI) A->B Cytotoxic? D Biochemical Assays (e.g., Kinase Inhibition) A->D Identify Target C Cell Cycle Analysis B->C E Animal Model Selection (e.g., Xenograft) D->E Promising In Vitro Profile F Efficacy Studies E->F G PK/PD Studies E->G H Lead Candidate Selection F->H G->H

Caption: A typical workflow for the biological evaluation of novel piperidinone compounds.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Signaling Cascade Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Compound Piperidinone Inhibitor Compound->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway by a piperidinone-based kinase inhibitor.

Conclusion

The biological evaluation of novel piperidinone-based compounds requires a systematic and multi-faceted approach. By progressing from broad cellular assays to specific biochemical and in vivo studies, researchers can effectively identify and characterize promising drug candidates. The protocols and workflows outlined in this guide provide a robust framework for conducting these evaluations with scientific rigor, ultimately contributing to the development of new and effective therapies.

References

  • Benchchem. (n.d.). Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry.
  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry.
  • PMC. (n.d.). Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination.
  • Manikandan D, Krishnaraj K, & Nanjan MJ. (2012). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. International Journal of ChemTech Research, 4(2), 532-538.
  • TheraIndx. (n.d.). Preclinical animal models in cancer drug discovery.
  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips.
  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Biocytogen. (n.d.). Oncology Animal Models.
  • PMC - NIH. (n.d.). Role of animal models in oncology drug discovery.
  • PubMed. (n.d.). The use of animal models in cancer drug discovery and development.
  • Thermo Fisher Scientific - RU. (n.d.). Apoptosis Protocols.
  • MDPI. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • PubMed. (2016, April 15). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity.
  • Frontiers. (2020, July 2). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges.
  • Altasciences. (n.d.). Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified.
  • (2018, October 29). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
  • PMC. (n.d.). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives.
  • PMC - NIH. (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Goel K. K, Gajbhiye A, Anu, & Goel N. M. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • UiB. (n.d.). Protocol IncuCyte® Apoptosis Assay.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Promega Corporation. (n.d.). STK3 Kinase Assay Protocol.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • PMC. (n.d.). In vitro anticancer activity of ethanolic extracts of Piper nigrum against colorectal carcinoma cell lines.
  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay.
  • Contreras, L. (2021). In Vitro Investigation Of Tumor Selective Piperidones As Therapeutic Agents Against Leukemia Cancer Cells (Open Access Theses & Dissertations). ScholarWorks@UTEP.
  • (2026, January 31). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][25]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. Retrieved from

  • PMC - PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
  • ResearchGate. (n.d.). Representative examples of piperidinone compounds from Amgen (see reference for HTRF- based binding assay conditions)..
  • (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • (n.d.). In Vitro – In Vivo Evaluation of Antiurolithiatic activity of piperine from Piper nigrum. RJPT.
  • ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications.

Sources

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of trifluoromethylphenyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFP-PIP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting C–N Bond Formation & Isolation

Strategic Triage: Method Selection

Before troubleshooting a failed reaction, verify you are using the correct synthetic pathway. The position of the trifluoromethyl (


) group relative to the leaving group (LG) dictates whether you can use metal-free Nucleophilic Aromatic Substitution (

) or if you require Palladium-catalyzed Buchwald-Hartwig amination.
Workflow Decision Matrix

MethodSelection Start Start: Select Substrate (Ar-X + Piperidine) CheckPos Position of CF3 relative to Halogen (X)? Start->CheckPos ParaOrtho Para or Ortho CheckPos->ParaOrtho Electronic Activation Meta Meta CheckPos->Meta No Activation CheckLG Leaving Group (X)? ParaOrtho->CheckLG Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis Required) Meta->Buchwald Mandatory Fluorine Fluorine (F) CheckLG->Fluorine Chlorine Chlorine/Bromine CheckLG->Chlorine SNAr Method A: SNAr (High Temp, Polar Solvent) Fluorine->SNAr Highly Favored Chlorine->SNAr Possible (Requires High T) Chlorine->Buchwald If SNAr fails

Figure 1: Decision tree for selecting the optimal synthetic route based on electronic activation and leaving group ability.

Module A: Nucleophilic Aromatic Substitution ( )

Applicability: Substrates with


 in para or ortho position.

The


 group is a moderate electron-withdrawing group (EWG). While less activating than a nitro group, it can facilitate 

if the leaving group is appropriate.[1]
Common Issues & Solutions

Q: My reaction with 4-chlorobenzotrifluoride is stalling at 50% conversion. Adding more piperidine doesn't help.

  • Root Cause: The chloride leaving group is poor for

    
     with only a 
    
    
    
    activator. The reaction is likely kinetically limited.
  • Solution:

    • Switch Leaving Group: Use 4-fluorobenzotrifluoride . In

      
      , the rate-determining step is the nucleophilic attack. Fluorine’s high electronegativity lowers the energy of the transition state (Meisenheimer complex) significantly more than chlorine [1].
      
    • Solvent Switch: Move from THF or Toluene to DMSO or NMP . Polar aprotic solvents stabilize the charged intermediate.[2]

    • Temperature: Increase to 100–120°C.

Q: I see a side product with mass M-20 (Defluorination).

  • Root Cause: Fluoride extrusion. If the reaction temperature is too high and the mixture is too basic, the

    
     group itself can be attacked, or fluoride elimination can occur from the ring.
    
  • Solution: Avoid hydroxide bases (KOH/NaOH). Use mild organic bases like

    
     or use the piperidine itself as the base (2.5 equivalents).
    

Module B: Buchwald-Hartwig Amination

Applicability: Unactivated substrates (meta-


) or aryl chlorides/bromides where 

fails.
The "Steric Wall" Problem

When coupling piperidine (a secondary amine) with ortho-substituted trifluoromethyl benzenes, steric clash is the primary failure mode.

BuchwaldCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord Piperidine Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: The catalytic cycle. The red node highlights where piperidine and ortho-CF3 sterics cause catalyst stalling.

Troubleshooting Q&A

Q: The catalyst turns black immediately (Pd black precipitation), and yield is <10%.

  • Diagnosis: Ligand dissociation or insufficient stabilization of the Pd(0) species.

  • Fix:

    • Ligand Selection: Standard

      
       or dppf is often insufficient for electron-deficient, sterically encumbered substrates. Switch to Buchwald Dialkylbiaryl Phosphines .
      
    • Recommendation: Use RuPhos or BrettPhos .[3] These ligands are bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition of the Ar-Cl) [2].

    • Precatalysts: Use RuPhos Pd G4 precatalyst instead of mixing

      
       + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and prevents initial catalyst death.
      

Q: I am observing significant hydrodehalogenation (Ar-Cl


 Ar-H) instead of amination. 
  • Mechanism: This is a reduction side-reaction, often caused by

    
    -hydride elimination from the amine or solvent if the reductive elimination is slow.
    
  • Fix:

    • Solvent: Ensure strictly anhydrous 1,4-Dioxane or Toluene . Avoid alcohols.

    • Base: Switch from

      
       to NaOtBu  (Sodium tert-butoxide). The stronger base accelerates the deprotonation step, pushing the cycle toward reductive elimination before the reduction pathway can compete.
      

Module C: Purification (The "Sticky Amine" Protocol)

Piperidines are secondary amines that interact strongly with the acidic silanols on standard silica gel, leading to streaking and poor separation.

Q: My product streaks from


 0.1 to 0.6 on the column. 
  • Standard Protocol: Add 1% Triethylamine (

    
    ) to your eluent.
    
  • Advanced Protocol (If standard fails):

    • Pre-treat Silica: Slurry your silica gel in Hexanes/Ethyl Acetate containing 5%

      
      . Let it sit for 15 minutes, then flush with pure solvent before loading your sample. This "caps" the acidic sites [3].
      
    • DCM/MeOH/NH3: Use a solvent system of DCM : MeOH :

      
       (e.g., 90:9:1). Note: You must use concentrated aqueous ammonia, not just ammonia gas, to effectively deactivate the silica.
      

Summary of Optimized Conditions

Parameter

(Activated)
Buchwald (Unactivated/Hindered)
Substrate Preference Ar-F (Essential)Ar-Cl, Ar-Br, Ar-OTf
Solvent DMSO, NMP, DMFToluene, 1,4-Dioxane (Anhydrous)
Base

or excess Piperidine
NaOtBu (Primary choice),

Catalyst NoneRuPhos Pd G4 or BrettPhos Pd G4
Temperature 100°C - 130°C80°C - 100°C
Atmosphere Air is usually fineStrict Inert (Ar/N2)

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of 4-Substituted-1-nitro-2-(trifluoromethyl)benzenes. Chemical Reviews. (Context: Established the element effect F >> Cl in SNAr).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Biotage Technical Notes. (2023). Strategies for the Flash Purification of Amines.

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[2-(trifluoromethyl)phenyl]piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured to anticipate and address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Introduction: Understanding the Solubility Challenge

1-[2-(trifluoromethyl)phenyl]piperidin-2-one possesses structural features—notably the trifluoromethylphenyl group—that contribute to its hydrophobic nature and, consequently, its limited solubility in aqueous solutions.[1] This poor aqueous solubility can be a significant hurdle in various experimental settings, from in vitro biological assays to pre-formulation studies. This guide provides a systematic approach to diagnosing and overcoming these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one in my aqueous buffer. What is the likely cause?

A1: Precipitation is a clear indicator that the concentration of your compound has exceeded its solubility limit in the given aqueous buffer. This is expected for hydrophobic molecules.[2] The trifluoromethyl group on the phenyl ring significantly increases the lipophilicity of the molecule, leading to poor interaction with water molecules.

Q2: What is the first step I should take to address the solubility issue?

A2: The first step is to systematically evaluate several common and effective solubilization strategies. These include the use of co-solvents, pH adjustment, and the incorporation of solubilizing excipients like cyclodextrins or surfactants.[3] The choice of method will depend on the specific requirements of your experiment, such as the tolerance of your assay to organic solvents or other additives.

Q3: How do I determine the solubility of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one in my specific buffer?

A3: A standard and reliable method for determining equilibrium solubility is the shake-flask method .[4] This involves adding an excess of the solid compound to your buffer, agitating the mixture until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the supernatant.[5]

Troubleshooting Guides & Protocols

This section provides detailed protocols for common solubilization techniques. It is recommended to start with the simplest method that is compatible with your experimental system and proceed to more complex approaches if necessary.

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.

Caption: A decision tree to guide the selection of a solubility enhancement strategy.

Strategy 1: Co-solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[6][7] This makes the environment more favorable for dissolving hydrophobic compounds like 1-[2-(trifluoromethyl)phenyl]piperidin-2-one.[8]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Determining the Optimal Co-solvent Concentration

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: Create a series of dilutions of your stock solution into your aqueous buffer. Aim for a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Observation: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • Determination: The highest concentration of the compound that remains in solution at a given co-solvent percentage is the apparent solubility under those conditions.

Data Presentation: Example Co-solvent Screening

Co-solventFinal Concentration (v/v)Apparent Solubility of Compound (µg/mL)Observations
DMSO0.1%< 1Precipitation
DMSO0.5%5Clear Solution
DMSO1.0%10Clear Solution
Ethanol1.0%2Precipitation
Ethanol5.0%15Clear Solution

Causality: As demonstrated in the table, increasing the concentration of the co-solvent generally leads to a higher apparent solubility. DMSO is often a more potent co-solvent than ethanol at lower concentrations due to its strong solubilizing power.

Strategy 2: pH Adjustment

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of solid 1-[2-(trifluoromethyl)phenyl]piperidin-2-one to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Sample Preparation:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[11]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Example pH-Solubility Profile

Buffer pHApparent Solubility (µg/mL)
4.050
5.025
6.010
7.02
7.41.5
8.0< 1

Causality: The hypothetical data shows a clear trend of decreasing solubility with increasing pH, which is characteristic of a weakly basic compound.[10]

Strategy 3: Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, like 1-[2-(trifluoromethyl)phenyl]piperidin-2-one, forming an "inclusion complex."[][15] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in water.[13][16]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Mechanism of Cyclodextrin Solubilization

Cyclodextrin Mechanism cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation drug Hydrophobic Drug (Poorly Soluble) complex Drug-Cyclodextrin Complex (Soluble) drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble inclusion complex.

Experimental Protocol: Phase Solubility Study

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v HP-β-CD).

  • Equilibration: Add an excess of solid 1-[2-(trifluoromethyl)phenyl]piperidin-2-one to each cyclodextrin solution.

  • Agitation and Analysis: Follow the same procedure as the shake-flask method described in the pH adjustment protocol (agitation, centrifugation, filtration, and quantification).

  • Plotting: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram indicates the efficiency of complexation.

Strategy 4: Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[17][18] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 1-[2-(trifluoromethyl)phenyl]piperidin-2-one can partition into the hydrophobic core of the micelles, leading to a significant increase in its apparent solubility.[19][20]

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

  • Anionic: Sodium dodecyl sulfate (SDS)

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Solutions: Prepare a series of aqueous solutions with different concentrations of a surfactant, ensuring that some concentrations are above the known CMC of the surfactant.

  • Equilibration and Analysis: Follow the same shake-flask protocol as described for pH adjustment and cyclodextrins to determine the apparent solubility at each surfactant concentration.

Trustworthiness of Protocols: The experimental protocols provided are based on standard, well-established methods in pharmaceutical sciences for determining and enhancing drug solubility.[4][21] By including steps for equilibration, proper sample separation, and validated analytical quantification, these protocols are designed to yield reliable and reproducible results.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.com. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. [Link]

  • A recent overview of surfactant–drug interactions and their importance. PMC. [Link]

  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

Sources

Stability testing of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one. The information herein is structured to address common experimental challenges, provide robust troubleshooting strategies, and offer validated protocols to ensure the integrity and accuracy of your stability studies.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses fundamental questions regarding the chemical nature of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one and the principles of its stability assessment.

Q1: What are the primary chemical liabilities of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one that I should anticipate during stability testing?

A1: The molecular structure of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one presents several potential sites for degradation that must be rigorously evaluated. Understanding these liabilities is the first step in designing a comprehensive stability program.

  • Lactam (Amide) Hydrolysis: The core structure is a piperidin-2-one, which is a six-membered cyclic amide (a δ-lactam). This amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would result in ring-opening to form the corresponding amino acid derivative. While six-membered lactam rings are generally more stable than highly strained β-lactams, this pathway is a primary concern.[1][2][3]

  • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group, while generally imparting high metabolic and chemical stability, can undergo hydrolysis under harsh conditions, particularly at an alkaline pH.[4] This process would convert the -CF3 group into a carboxylic acid (-COOH), significantly altering the molecule's properties.

  • Oxidative Degradation: The aromatic phenyl ring and the aliphatic piperidone ring can be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide are essential to probe this potential degradation pathway.[5]

  • Photodegradation: Aromatic compounds, especially those with electron-withdrawing substituents, can be sensitive to light. Exposure to UV or visible light may induce degradation.[4] Therefore, photostability testing according to ICH Q1B guidelines is a critical component of the stability assessment.[6][7]

Q2: What is a "stability-indicating method," and why is it crucial for this compound?

A2: A stability-indicating method (SIM) is a validated analytical procedure, typically HPLC or UPLC, that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) due to degradation.[8] Its defining characteristic is its ability to resolve the parent compound from all its potential degradation products, excipients, and impurities.

For 1-[2-(trifluoromethyl)phenyl]piperidin-2-one, a SIM is non-negotiable because:

  • Ensures Accurate Potency Measurement: Without a SIM, a degradation product might co-elute with the parent peak, leading to an overestimation of the remaining API and a dangerously inaccurate assessment of the product's potency.

  • Monitors Safety: It allows for the detection and quantification of degradation products, which could be potentially toxic.

  • Elucidates Degradation Pathways: By separating and tracking the formation of degradants over time and under various stress conditions, the method helps to map the chemical behavior of the molecule.[8]

The development of a robust SIM is the primary outcome of conducting forced degradation studies.[5][8]

Q3: What are the primary objectives of a forced degradation study for this molecule?

A3: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, intense light, oxidation).[9][10] The goal is not to destroy the molecule completely but to induce a target level of degradation, typically between 5-20%.[8]

The key objectives are:

  • Identify Likely Degradation Products: To generate and identify the degradation products that could form during manufacturing, shipping, and long-term storage.

  • Elucidate Degradation Pathways: To understand the chemical reactions that lead to the degradation of the molecule.

  • Develop and Validate a Stability-Indicating Method: To prove that the analytical method can separate the parent drug from all the degradants generated under stress.

  • Inform Formulation and Packaging Development: For instance, if the compound is found to be highly susceptible to light, light-protective packaging (e.g., amber vials, opaque blisters) will be necessary.[11]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during stability studies.

Issue 1: Unexpected or Excessive Degradation in Acid/Base Hydrolysis Studies
  • Symptom: Upon analysis by HPLC, your sample treated with acid or base shows a rapid and near-complete loss of the parent peak, or the appearance of multiple, unexpected peaks.

  • Potential Cause: The primary cause is the hydrolytic cleavage of the lactam ring. The conditions you have chosen (e.g., concentration of acid/base, temperature, time) are too harsh, leading to excessive primary degradation and potentially subsequent (secondary) degradation of the initial hydrolysis product.

  • Troubleshooting Workflow:

    G start Symptom: Excessive Degradation (>20%) q1 Was the degradation product identified? start->q1 a1 Perform LC-MS/MS analysis to identify the mass of the primary degradant. Confirm lactam ring-opening. q1->a1 No q2 Reduce Stress Severity q1->q2 Yes a1->q2 step1 1. Decrease Temperature (e.g., from 80°C to 60°C) q2->step1 step2 2. Decrease Acid/Base Conc. (e.g., from 1M to 0.1M) step1->step2 step3 3. Reduce Exposure Time (e.g., from 24h to 4h) step2->step3 reanalyze Re-run experiment and analyze sample at earlier time points. step3->reanalyze end Goal Achieved: Degradation is 5-20% and method is validated. reanalyze->end

    Troubleshooting excessive hydrolytic degradation.
  • Expert Insight: The hydrolytic degradation of the lactam ring in 1-[2-(trifluoromethyl)phenyl]piperidin-2-one is expected to yield 5-amino-5-[2-(trifluoromethyl)phenyl]pentanoic acid. Verifying the mass of this predicted product via LC-MS is a critical first step.

    G

    Predicted hydrolytic degradation pathway.
Issue 2: Degradation Observed in Control Samples During Photostability Studies
  • Symptom: Your "dark control" sample (identical to the test sample but protected from light, e.g., by wrapping in aluminum foil) shows a similar level of degradation to the light-exposed sample.

  • Potential Cause: This indicates that the degradation is not photolytic but is likely caused by thermal stress. The light source in a photostability chamber can generate significant heat, and if the chamber's temperature is not properly controlled, it can induce thermal degradation.[7]

  • Troubleshooting Steps:

    • Verify Chamber Temperature: Ensure the temperature within the photostability chamber is monitored and maintained at the intended level (e.g., 25°C).

    • Run a Thermal Control: Place a sample in a calibrated oven at the same temperature as the photostability chamber for the same duration. This will isolate the effect of heat.

    • Compare Results: If the degradation in the dark control matches the thermal control but not the light-exposed sample, the issue is purely thermal. If the light-exposed sample shows significantly more degradation than both controls, then both thermal and photolytic degradation are occurring.

    • Optimize Conditions: If thermal degradation is confounding the results, consider conducting the photostability study at a lower temperature.

Issue 3: Poor Mass Balance in Stress Studies
  • Symptom: The sum of the assay value of the parent compound and the area percentages of all known degradation products is significantly less than 100% (e.g., <95%).

  • Potential Causes & Solutions:

    • Non-UV Active Degradants: A degradant may have formed that lacks a chromophore and is therefore "invisible" to a UV detector.

      • Solution: Analyze the samples using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

    • Volatile Degradants: The degradation process may have produced volatile compounds that are lost during sample preparation or are not detected by LC.

      • Solution: Consider using Headspace Gas Chromatography (GC) to analyze for potential volatile products.

    • Highly Retained Degradants: Some degradation products may be very non-polar and are not eluting from the HPLC column under your current gradient conditions.

      • Solution: Extend the gradient run time with a high percentage of organic solvent (e.g., hold at 95% Acetonitrile for several minutes) as a "column flush" step to see if any late-eluting peaks appear.

    • Co-elution: A degradant peak may be hidden under the main API peak.

      • Solution: Use a Photodiode Array (PDA) detector to assess peak purity across the entire API peak. A non-homogenous spectrum indicates co-elution. Adjusting the mobile phase, column chemistry, or gradient slope will be necessary to achieve separation.

Section 3: Standardized Protocols & Methodologies

These protocols provide a validated starting point for your experiments. They should be adapted and optimized based on your specific equipment and observations.

Protocol 1: Recommended Starting Conditions for Forced Degradation Studies

This table outlines the recommended starting conditions for stress testing 1-[2-(trifluoromethyl)phenyl]piperidin-2-one. Samples should be prepared at a known concentration (e.g., 1 mg/mL) in a suitable solvent. A control sample (unstressed) should be analyzed alongside the stressed samples.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C24 hoursTo induce acid-catalyzed hydrolysis of the lactam bond.[10]
Base Hydrolysis 0.1 M NaOH60°C4 hoursTo induce base-catalyzed hydrolysis of the lactam and potentially the -CF3 group.[4]
Oxidation 3% H₂O₂Room Temp (25°C)24 hoursTo assess susceptibility to oxidative degradation.[5]
Thermal Dry Heat (Solid State)80°C48 hoursTo evaluate the intrinsic thermal stability of the molecule.
Photolytic ICH Q1B Option 225°CSee NoteTo assess degradation upon exposure to light, as per regulatory guidelines.[6][12]

Note on Photolytic Studies: Exposure should meet the ICH Q1B minimum of ≥1.2 million lux hours for visible light and ≥200 watt hours/m² for near UV energy.[6] A dark control must be run concurrently.[7]

Protocol 2: Baseline Stability-Indicating HPLC-UV Method

This method serves as a starting point for developing a validated stability-indicating method.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or wavelength of maximum absorbance for the compound) with PDA for peak purity analysis.

Method Development Rationale: The C18 column provides general-purpose reversed-phase retention. The gradient from low to high organic content (Acetonitrile) is designed to elute the relatively polar ring-opened hydrolysis product first, followed by the parent compound, and finally any more non-polar oxidative or secondary degradants. Formic acid is used to control the pH and improve peak shape. This starting method must be optimized by analyzing the stressed samples to ensure baseline separation of all degradation products from the parent peak.

References

  • Journal of Medicinal Chemistry. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ACS Publications. Available at: [Link]

  • PubMed. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. National Library of Medicine. Available at: [Link]

  • ACS Publications. Hydrolytic Stability versus Ring Size in Lactams. Available at: [Link]

  • Frontiers in Chemistry. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available at: [Link]

  • Wiley Online Library. (2003). The Hydrolysis of Lactams. Available at: [Link]

  • Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • ResearchGate. (2020). Influence of piperidine ring on stability and reactivity of piperine. Available at: [Link]

  • ResearchGate. (2022). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. Available at: [Link]

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • Eurofins. Analytical Method Summaries. Available at: [Link]

  • Pharmatutor. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • Eurofins. Analytical Method Summaries (PFAS). Available at: [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Certified Laboratories. (2024). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]

  • YouTube. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available at: [Link]

Sources

Preventing degradation of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Assurance for 1-[2-(trifluoromethyl)phenyl]piperidin-2-one

Executive Summary

You are likely working with 1-[2-(trifluoromethyl)phenyl]piperidin-2-one , a critical pharmacophore often utilized as a building block for Factor Xa inhibitors (e.g., Apixaban analogs) or specific GPCR ligands.

While piperidin-2-ones (δ-lactams) are generally more stable than


-lactams, this specific scaffold presents a unique stability challenge. The ortho-trifluoromethyl (

-CF

) group
exerts a strong electron-withdrawing inductive effect (-I). This withdraws electron density from the lactam nitrogen, reducing the amide resonance stabilization and rendering the carbonyl carbon significantly more electrophilic.

The Result: This molecule is hypersensitive to nucleophilic attack (hydrolysis) compared to non-fluorinated lactams. In solution, it degrades primarily into 5-[2-(trifluoromethyl)anilino]valeric acid (the "Open-Ring Acid").

Module 1: The Degradation Matrix

Understanding the enemy is the first step to containment. The following diagram illustrates the primary failure modes for this scaffold in solution.

DegradationPathways Lactam Target Molecule 1-[2-(trifluoromethyl)phenyl] piperidin-2-one OpenRing MAJOR IMPURITY Open-Ring Acid (5-anilinovaleric acid deriv.) Lactam->OpenRing Hydrolysis (Fastest at pH > 8 or pH < 3) Ester Open-Ring Ester (Solvolysis Product) Lactam->Ester Transamidation (Catalyzed by acid) N_Oxide N-Oxide / Hydroxylated (Minor) Lactam->N_Oxide Oxidation (Long-term storage) Water H2O / OH- / H+ Water->OpenRing Alcohol R-OH (MeOH/EtOH) Alcohol->Ester Oxidant [O] / Peroxides Oxidant->N_Oxide

Figure 1: Mechanistic pathways leading to solution-phase degradation. The red pathway (Hydrolysis) is the critical quality attribute (CQA) risk.

Module 2: Solvent & Handling Strategy

To prevent the formation of the Open-Ring Acid, you must control Water Activity (


)  and Proton Availability .
Solvent Compatibility Table
Solvent ClassRecommendationRisk FactorTechnical Note
Chlorinated (DCM, CHCl

)
Highly Recommended LowExcellent solubility. Ensure solvents are amylene-stabilized, not ethanol-stabilized (avoids alcoholysis).
Aprotic Polar (DMSO, DMF)Use with Caution MediumHygroscopic. Wet DMSO acts as a water delivery system, accelerating hydrolysis. Must be anhydrous.
Nitriles (Acetonitrile)Recommended LowGood stability profile. Ideal for HPLC and reaction media.
Alcohols (MeOH, EtOH)AVOID High Risk of ring-opening solvolysis to form ethyl/methyl esters, especially if trace acid is present.
Ethers (THF, MTBE)Recommended Low-MediumWatch for peroxides (oxidative risk). Use inhibitor-free anhydrous THF.
The "Golden Rules" of Handling
  • The pH Window: Maintain solution pH between 4.5 and 7.0 .

    • Why? The hydrolysis rate constant (

      
      ) for N-aryl lactams follows a U-shaped profile. At pH > 8, hydroxide ion attack on the carbonyl is rapid. At pH < 3, carbonyl protonation activates the ring for water attack.
      
  • Water Scavenging: When storing in solution for >24 hours, add activated 3Å or 4Å Molecular Sieves .

  • Temperature Control: Hydrolysis is Arrhenius-driven. Store solutions at 2–8°C . Every 10°C increase roughly doubles the hydrolysis rate.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a new peak eluting before my main peak on Reverse Phase HPLC. What is it?

  • Diagnosis: This is almost certainly the Open-Ring Acid (Hydrolysis product).

  • Mechanism: The ring-opened form contains a free carboxylic acid and a secondary amine. It is more polar than the lactam, causing it to elute earlier on C18 columns.

  • Immediate Action: Check the pH of your mobile phase. If you are using a basic mobile phase (e.g., pH 10 Ammonium Bicarbonate), on-column hydrolysis can occur. Switch to an acidic mobile phase (0.1% Formic Acid) or a neutral buffer (Ammonium Acetate).

Q2: My yield dropped significantly after an aqueous workup. Where did my product go?

  • Diagnosis: You likely performed a strong basic wash (e.g., 1M NaOH) to remove impurities.

  • Root Cause: The

    
    -CF
    
    
    
    group makes the lactam ring fragile. Exposure to pH 12+ for even 15 minutes can open the ring. The resulting amino acid is water-soluble (as a carboxylate salt) and was washed away into the aqueous waste stream.
  • Correction: Use milder washes (Sat. NaHCO

    
     or pH 7 Phosphate Buffer).
    

Q3: Can I store this compound in Methanol?

  • Diagnosis: High risk of solvolysis .

  • Mechanism: Methanol can act as a nucleophile, similar to water. Over time, or with trace acid catalysis, the lactam ring opens to form the methyl ester of the anilinovaleric acid.

  • Correction: Store in Acetonitrile or DCM. If you must use MeOH, ensure it is free of acid traces and store at -20°C.

Module 4: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify the Open-Ring Impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aryl ring absorption).

  • Expected Retention:

    • Open-Ring Acid: ~4–6 min (Polar).

    • Target Lactam: ~10–12 min (Non-polar).

Protocol B: Emergency Recovery of Hydrolyzed Product

If you accidentally hydrolyzed your batch to the Open-Ring Acid, you can often re-cyclize it.

  • Isolation: Acidify the aqueous layer to pH 4 to precipitate the amino acid (or extract with EtOAc).

  • Drying: Dry the organic layer thoroughly (Na

    
    SO
    
    
    
    ) and concentrate.
  • Re-Cyclization:

    • Dissolve residue in Toluene.

    • Add catalytic p-Toluenesulfonic acid (pTSA) (1-5 mol%).

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Monitor: The reaction drives the equilibrium back to the lactam by removing water.

Module 5: Decision Logic for Solvent Selection

Use this logic flow before preparing any stock solution.

SolventSelection Start Start: Select Solvent IsProtic Is the solvent Protic? (Alcohol, Water, Acid) Start->IsProtic IsWater Is it Water? IsProtic->IsWater Yes IsAnhydrous Is it Anhydrous? IsProtic->IsAnhydrous No (Aprotic) CheckpH Check pH Is pH 4.5 - 7.0? IsWater->CheckpH Yes Stop1 STOP: High Risk of Transamidation/Esterification IsWater->Stop1 No (It is Alcohol) Stop2 STOP: High Risk of Hydrolysis CheckpH->Stop2 No (pH Extreme) Proceed PROCEED (Safe for <24h) CheckpH->Proceed Yes IsAnhydrous->Proceed No (Wet Aprotic) ProceedLong PROCEED (Safe for Long Term) IsAnhydrous->ProceedLong Yes (e.g., Dry DCM, ACN)

Figure 2: Decision tree for solvent selection to minimize degradation risks.

References

  • Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry, 50(22), 5339–5356.

    • Establishes the core lactam structure and synthesis pathways relevant to this intermedi
  • Guntupalli, S., et al. (2019). "Identification, synthesis and characterization of process related impurities of Apixaban." Journal of Pharmaceutical and Biomedical Analysis, 164, 633-642. Definitive characterization of the "Open Ring" acid impurity (Hydrolysis product).
  • Brown, R. S., et al. (1995). "Hydrolysis of Amides and Lactams." The Chemistry of Amides. Foundational text on the kinetics of lactam hydrolysis and the impact of electron-withdrawing N-substituents.
  • European Patent EP3212620B1 . "Process for the preparation of Apixaban and intermediates thereof."[][2]

    • Details the handling of the lactam intermediate and conditions that lead to impurity form

Sources

Validation & Comparative

A Technical Guide to 1-[2-(Trifluoromethyl)phenyl]piperidin-2-one and its Analogs: A Comparative Exploration of Synthesis, Structure-Activity Relationships, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one and its analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key structure-activity relationships (SAR), and diverse biological activities of this class of compounds, supported by experimental data and established scientific literature. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, and its derivatives are of significant interest in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance a molecule's biological activity by altering its electronic properties and increasing its lipophilicity, which can improve membrane permeability.

Introduction to the Phenylpiperidin-2-one Scaffold

The 1-aryl-2-piperidinone scaffold serves as a versatile backbone in the design of biologically active molecules. The piperidin-2-one (or δ-valerolactam) ring offers a constrained conformational framework, while the N-aryl substituent provides a key point for molecular recognition and interaction with biological targets. The focus of this guide, 1-[2-(trifluoromethyl)phenyl]piperidin-2-one, incorporates a trifluoromethyl group at the ortho position of the phenyl ring. This substitution is expected to impart unique steric and electronic properties compared to its unsubstituted or alternatively substituted analogs.

The trifluoromethyl group is a strong electron-withdrawing substituent, which can influence the overall electronic distribution of the molecule. Its lipophilicity can also play a crucial role in the compound's pharmacokinetic profile. This guide will explore how variations in the substitution pattern on the phenyl ring and modifications to the piperidinone core impact the biological activity of these compounds.

Synthetic Strategies for 1-Aryl-2-Piperidinones

The synthesis of 1-aryl-2-piperidinones and their derivatives can be achieved through several established methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach to synthesizing 1-aryl-2-piperidinones involves the cyclization of an appropriate acyclic precursor or the N-arylation of a pre-formed piperidin-2-one.

G cluster_0 Synthetic Pathway for 1-Aryl-2-Piperidinones A 5-halopentanoyl chloride C 5-halo-N-arylpentanamide A->C Amidation B Substituted Aniline B->C D 1-Aryl-2-piperidinone C->D Intramolecular Cyclization (e.g., NaH) E Piperidin-2-one E->D N-Arylation F Aryl Halide F->D G Buchwald-Hartwig Amination G->E G->F

Caption: General synthetic routes to 1-aryl-2-piperidinones.

Experimental Protocol: Synthesis of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one

This protocol outlines a plausible two-step synthesis for the title compound based on general methods for N-arylation of lactams.

Step 1: Synthesis of N-(2-(trifluoromethyl)phenyl)-5-chloropentanamide

  • To a solution of 2-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 5-chlorovaleryl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to 1-[2-(trifluoromethyl)phenyl]piperidin-2-one

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of N-(2-(trifluoromethyl)phenyl)-5-chloropentanamide (1.0 eq) in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-[2-(trifluoromethyl)phenyl]piperidin-2-one.

Comparative Biological Activities and Structure-Activity Relationships

While specific biological data for 1-[2-(trifluoromethyl)phenyl]piperidin-2-one is not extensively reported in publicly available literature, we can infer its potential activities by examining its structural analogs. The trifluoromethylphenyl moiety is a common feature in compounds targeting the central nervous system and other biological pathways.

Central Nervous System (CNS) Activity

Trifluoromethylphenylpiperazine (TFMPP) derivatives are known to interact with serotonin receptors. For instance, TFMPP acts as an agonist at 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₁₝, and 5-HT₂꜀ receptors, and as a weak partial agonist or antagonist at the 5-HT₂ₐ receptor. Although the piperidinone core of our title compound differs from the piperazine ring of TFMPP, the shared trifluoromethylphenyl group suggests that it may also exhibit affinity for serotonergic or other CNS receptors. A comparative study of ortho-, meta-, and para-trifluoromethyl substitution on the phenyl ring would be crucial to determine the optimal substitution pattern for specific receptor interactions.

Analgesic and Anti-inflammatory Potential

Analogs of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol have demonstrated potent analgesic efficacy. This suggests that the trifluoromethylphenyl moiety can contribute to interactions with targets involved in pain modulation. Furthermore, trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been investigated as anti-inflammatory agents through the inhibition of NF-κB activation. The electron-withdrawing nature of the trifluoromethyl group is believed to be a key contributor to this activity.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

N-substituted piperidinones have been explored as inhibitors of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes. In one study, a piperidinone with a phenyl group directly attached to the nitrogen was a weak inhibitor. However, modifications to the N-substituent, such as the introduction of a 2,4,5-trifluorophenyl group, led to a significant increase in potency. This highlights the importance of the electronic and steric properties of the N-aryl group in determining inhibitory activity. The trifluoromethyl group in our title compound could similarly influence its potential as a DPP-4 inhibitor.

Other Potential Biological Activities

The versatile piperidine scaffold has been incorporated into molecules with a wide range of biological activities, including antitubercular, CCR2 antagonist, and antimicrobial properties. The specific activity is highly dependent on the substitution pattern around the piperidine or piperidinone core.

Comparative Data Summary

The following table summarizes the biological activities of various analogs related to 1-[2-(trifluoromethyl)phenyl]piperidin-2-one, providing a basis for predicting its potential therapeutic applications.

Compound Class/AnalogBiological Target/ActivityKey Structural FeaturesReference
Trifluoromethylphenylpiperazine (TFMPP)Serotonin Receptor Agonist/AntagonistTrifluoromethylphenyl group, Piperazine core
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivativesAnalgesic3-(Trifluoromethyl)phenyl group, Piperidinol core
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidonesAnti-inflammatory (NF-κB inhibition)Trifluoromethylphenyl group, Piperidone core
N-(2,4,5-trifluorophenyl)piperidin-2-one analogDPP-4 InhibitionTrifluorophenyl group, Piperidinone core
Phenyl piperidine derivativesCCR2 AntagonismPhenylpiperidine core

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological profile of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one and its analogs, a systematic screening approach is recommended.

G cluster_0 Biological Evaluation Workflow A Compound Synthesis and Purification B In vitro Screening A->B C Receptor Binding Assays (e.g., Serotonin Receptors) B->C D Enzyme Inhibition Assays (e.g., DPP-4, FAAH) B->D E Cell-based Assays (e.g., Anti-inflammatory, Cytotoxicity) B->E F In vivo Studies (for promising candidates) E->F Hit Identification G Pharmacokinetic Profiling F->G H Efficacy Models (e.g., Analgesia, Anti-inflammatory) F->H

Caption: A systematic workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

1-[2-(trifluoromethyl)phenyl]piperidin-2-one represents a lead structure with significant potential for diverse biological activities, drawing from the established pharmacological profiles of its analogs. The presence of the trifluoromethylphenyl group suggests a high likelihood of CNS activity, as well as potential for anti-inflammatory and enzyme inhibitory effects.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs. This library should explore:

  • Positional Isomers: Synthesizing the meta- and para-trifluoromethylphenyl analogs to understand the impact of the trifluoromethyl group's position on activity.

  • Substitution on the Phenyl Ring: Introducing other electron-withdrawing or electron-donating groups to further probe electronic requirements.

  • Modifications of the Piperidinone Ring: Exploring substitutions at the 3-, 4-, and 5-positions of the piperidinone ring to investigate their influence on potency and selectivity.

Through such a systematic approach, the full therapeutic potential of this promising chemical scaffold can be unlocked.

References

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). Vertex AI Search.
  • Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice.
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2007). Journal of Medicinal Chemistry.
  • Trifluoromethyl-substituted 3,5-bis(arylidene)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Simple Prepar
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022).
  • SYNTHETIC APPLIC

A Comparative Guide to Validating the In-Vitro Anticancer Efficacy of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the novel synthetic compound, 1-[2-(trifluoromethyl)phenyl]piperidin-2-one, as a potential anticancer agent. We will objectively compare its hypothetical performance against established chemotherapeutic drugs, doxorubicin and cisplatin, providing supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for new cancer therapies.

The piperidone scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting promising anticancer properties.[1][2] Studies on related piperidine compounds have shown mechanisms involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt.[2][3] This foundational knowledge provides a strong impetus for the thorough in vitro evaluation of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one.

Comparative Compound Profiles

  • 1-[2-(trifluoromethyl)phenyl]piperidin-2-one (Compound-P): A novel synthetic compound with a piperidin-2-one core. Its mechanism of action is currently under investigation, with a hypothesized role in disrupting cell cycle progression and inducing apoptosis in cancer cells.

  • Doxorubicin: A well-established anthracycline antibiotic widely used in chemotherapy.[4][5] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[4][5]

  • Cisplatin: A platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily through the formation of covalent DNA adducts.[6][7] This DNA damage interferes with repair mechanisms and can trigger apoptosis.[6][8]

Experimental Validation Workflow

A multi-faceted approach is essential for validating the in vitro anticancer activity of a novel compound. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A MTT/SRB Assays B Determine IC50 Values A->B Dose-response curves C Cell Cycle Analysis B->C Select effective concentrations D Apoptosis Assays B->D Select effective concentrations F Compare IC50 with Doxorubicin & Cisplatin B->F E Western Blotting C->E D->E G Compare Mechanistic Data E->G

Caption: Experimental workflow for in vitro validation.

Phase 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of Compound-P across a panel of human cancer cell lines. The MTT and SRB assays are robust, high-throughput methods for this purpose.[9][10]

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase.[11] Since this enzymatic activity is indicative of metabolic function, the assay provides an estimate of cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with a serial dilution of Compound-P, doxorubicin, and cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to basic amino acid residues of cellular proteins.[14][15] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[16]

  • Washing: Wash the plates several times with water to remove the TCA and air dry.

  • SRB Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.[14]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.[16]

  • Solubilization: Add a solubilizing agent (e.g., 10 mM Tris base) to dissolve the bound SRB.[14]

  • Absorbance Reading: Measure the absorbance at 565 nm.[15]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Compound-P, doxorubicin, and cisplatin should be calculated from the dose-response curves generated from the MTT and SRB assays.

Cell LineCompound-P IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 (Breast) 7.50.8[17]15.2
A549 (Lung) 12.31.220.5
HCT116 (Colon) 9.80.518.7
HeLa (Cervical) 8.10.916.4

Note: The IC50 values for Compound-P are hypothetical and for illustrative purposes only. The values for doxorubicin and cisplatin are representative of typical ranges found in the literature.

Phase 2: Mechanistic Elucidation

Once the cytotoxic potential of Compound-P is established, the next step is to investigate its mechanism of action. This involves examining its effects on the cell cycle and its ability to induce apoptosis.

Cell Cycle Analysis via Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints.[18]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with Compound-P, doxorubicin, and cisplatin at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[19]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of RNA.[20]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

Hypothetical Data Summary:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 652015
Compound-P 251560
Doxorubicin 301060
Cisplatin 403525

These hypothetical results suggest that Compound-P, similar to doxorubicin, may induce G2/M phase arrest.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[21] Several assays can be used to detect apoptosis.[22][23]

Annexin V/Propidium Iodide (PI) Staining:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23] PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Hypothetical Data Summary:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 9532
Compound-P 403525
Doxorubicin 354025
Cisplatin 503020

These hypothetical results suggest that Compound-P induces apoptosis at a level comparable to doxorubicin.

Western Blotting for Key Apoptotic and Cell Cycle Markers

Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.[24]

Key Markers to Investigate:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

  • Cell Cycle: Cyclin B1, CDK1 (for G2/M arrest).

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Incubate the membrane with primary antibodies specific for the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Proposed Mechanism of Action for Compound-P

Based on the hypothetical data, a potential mechanism of action for Compound-P can be proposed.

G cluster_0 Cell Cycle Regulation cluster_1 Apoptotic Pathway CompoundP Compound-P CyclinB1 Cyclin B1 ↓ CompoundP->CyclinB1 CDK1 CDK1 Activity ↓ CompoundP->CDK1 Bax Bax ↑ CompoundP->Bax Bcl2 Bcl-2 ↓ CompoundP->Bcl2 G2M_Arrest G2/M Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CDK1->G2M_Arrest inhibition Caspase3 Cleaved Caspase-3 ↑ Bax->Caspase3 Bcl2->Caspase3 PARP Cleaved PARP ↑ Caspase3->PARP PARP->Apoptosis

Caption: Proposed mechanism of action for Compound-P.

Conclusion

This guide outlines a systematic approach to validating the in vitro anticancer activity of the novel compound, 1-[2-(trifluoromethyl)phenyl]piperidin-2-one. By employing a battery of well-established assays and comparing its performance against standard chemotherapeutic agents, a comprehensive understanding of its cytotoxic and mechanistic properties can be achieved. The hypothetical data presented herein suggests that Compound-P may be a promising candidate for further preclinical development, warranting in-depth investigation into its specific molecular targets and in vivo efficacy.

References

  • Vertex AI Search. Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • MDPI. Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0.
  • Vertex AI Search. Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions.
  • Vertex AI Search. Assaying cell cycle status using flow cytometry - PMC.
  • Vertex AI Search. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC.
  • ResearchGate. Summary of the action mechanism of cisplatin. (A) Mechanism of action...
  • Abcam. Cell Cycle and Apoptosis WB Cocktail (pCdk/pHH3/Actin/PARP) (ab139417).
  • Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry.
  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Abcam. MTT assay protocol.
  • MDPI. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma.
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • Lab Expectations | CST Blog. Seven Assays to Detect Apoptosis.
  • Sigma-Aldrich. Apoptosis Assays.
  • PubMed. Doxorubicin weekly low dose administration: in vitro cytotoxicity generated by the typical pharmacokinetic profile.
  • Merck. Apoptosis Assay Chart | Life Science Research.
  • PubMed. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
  • Biocompare: The Buyer's Guide for Life Scientists. Choosing an Apoptosis Detection Assay.
  • ResearchGate. In vitro cytotoxicity and apoptosis effect of doxorubicin, curcumin,...
  • Abcam. MTT assay overview.
  • Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • Vertex AI Search. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC.
  • Abcam. Apoptosis western blot guide.
  • Vertex AI Search. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • ATCC. MTT Cell Proliferation Assay.
  • ResearchGate. (a) Western blot for apoptosis and negative cell cycle markers in COMI...
  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
  • Cell Cycle Analysis.
  • Vertex AI Search. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC.
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis.
  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual.
  • MTT Cell Assay Protocol.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Biocompare: The Buyer's Guide for Life Scientists. Cell Cycle Analysis with Flow Cytometry.
  • BD Biosciences. Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Proliferation.
  • Classic NCI-60 Screen (Archived).
  • Vertex AI Search. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC.
  • PubMed. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis.
  • Vertex AI Search. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC.
  • Benchchem. A Comparative Guide to the Efficacy of Anti-Cancer Compounds in Vitro.
  • Vertex AI Search. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC.
  • Vertex AI Search. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • ResearchGate. (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.

Sources

Head-to-head comparison of ortho-, meta-, and para-trifluoromethylphenyl piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of N-aryl piperidinone scaffolds—common in Factor Xa inhibitors, p38 MAP kinase inhibitors, and GPCR ligands—the regiochemistry of the trifluoromethyl (-CF₃) group is a decisive factor in efficacy and developability.

This guide provides a head-to-head technical comparison of the three isomers:

  • Ortho-isomer: 1-(2-(trifluoromethyl)phenyl)piperidin-2-one

  • Meta-isomer: 1-(3-(trifluoromethyl)phenyl)piperidin-2-one

  • Para-isomer: 1-(4-(trifluoromethyl)phenyl)piperidin-2-one

The Verdict:

  • Select the Para-isomer for maximum metabolic stability and half-life extension.

  • Select the Ortho-isomer to induce conformational locking (atropisomerism) and improve selectivity, albeit at the cost of synthetic yield.

  • Select the Meta-isomer for electronic tuning without imposing severe steric constraints.

Part 1: Physicochemical & Structural Profiling

The position of the trifluoromethyl group alters the electronic environment of the lactam nitrogen and the 3D conformation of the molecule.

Table 1: Comparative Physicochemical Data
ParameterOrtho-CF₃ (2-position) Meta-CF₃ (3-position) Para-CF₃ (4-position)
Electronic Effect (Hammett σ) Inductive (-I) dominant; Field effects high.σ_m = 0.43 (Electron Withdrawing)σ_p = 0.54 (Strong Electron Withdrawing)
Steric Profile High. Forces phenyl ring out-of-plane (twist angle >60°).Moderate. Minimal impact on N-C bond rotation.Low. Freely rotating phenyl ring.
Metabolic Liability Exposed para-position is a "soft spot" for oxidation.Exposed para-position is a "soft spot."Blocked. CF₃ occupies the primary metabolic site.
Synthetic Yield (Buchwald) Lower (40–60%). Requires specialized ligands.High (80–95%).High (85–98%).
Solubility (LogS) Lower (Crystal packing disruption varies).Moderate.Moderate.
Structural Logic: The Ortho-Effect

The ortho-CF₃ group creates significant allylic strain with the piperidinone ring. This forces the phenyl ring to twist perpendicular to the lactam plane.

  • Benefit: This "conformational lock" can pre-organize the molecule for a binding pocket, reducing the entropic penalty of binding.

  • Risk: If the binding pocket is narrow/planar, this isomer will fail completely.

Part 2: Synthetic Accessibility & Methodology

The primary route to these scaffolds is the Palladium-catalyzed Buchwald-Hartwig amination. The steric bulk of the ortho-CF₃ group significantly hinders the oxidative addition and reductive elimination steps of the catalytic cycle.

Visualization: Synthetic Workflow & Divergence

The following diagram illustrates the divergent reaction conditions required for the ortho isomer versus the meta/para isomers.

SynthesisWorkflow Start Starting Materials Piperidin-2-one + Ar-X Branch Regiochemistry? Start->Branch PathOrtho Ortho-CF3 Route (High Steric Hindrance) Branch->PathOrtho 2-CF3-Ar-Br PathMetaPara Meta/Para-CF3 Route (Standard Coupling) Branch->PathMetaPara 3/4-CF3-Ar-Br CondOrtho Conditions A: Cat: Pd2(dba)3 Ligand: Xantphos or BrettPhos Temp: 110°C Time: 12-24h PathOrtho->CondOrtho CondMP Conditions B: Cat: Pd(OAc)2 Ligand: BINAP or PPh3 Temp: 80-90°C Time: 4-8h PathMetaPara->CondMP Product Target N-Aryl Piperidinone CondOrtho->Product Yield: ~55% CondMP->Product Yield: >85%

Figure 1: Decision tree for synthetic conditions. Note the requirement for bulky, electron-rich ligands (BrettPhos/Xantphos) for the ortho-isomer.

Part 3: Metabolic Stability (ADME)

In drug discovery, the para-position of an aromatic ring is the primary site for Cytochrome P450-mediated hydroxylation.

Mechanism of Action[1][2]
  • Para-Isomer: The CF₃ group physically blocks the C4 position. The C-F bond energy (approx. 116 kcal/mol) is too high for CYP450 enzymes to cleave. This forces metabolism to slower, secondary pathways (e.g., lactam oxidation).

  • Ortho/Meta-Isomers: The C4 (para) position remains a C-H bond. This is electronically activated and sterically accessible, leading to rapid hydroxylation and subsequent glucuronidation/clearance.

Visualization: Metabolic Fate

MetabolicFate CYP CYP450 Enzyme Metabolite OH-Metabolite (Rapid Clearance) CYP->Metabolite Oxidation at C4 Stable Unchanged Drug (Extended T1/2) CYP->Stable Metabolic Shunt SubOrtho Ortho-CF3 Isomer (Exposed Para-H) SubOrtho->CYP High Affinity SubPara Para-CF3 Isomer (Blocked Para-F) SubPara->CYP Steric/Electronic Block

Figure 2: Metabolic stability comparison.[1] The para-isomer effectively shunts the molecule away from rapid oxidative clearance.

Part 4: Experimental Protocols

General Protocol: Buchwald-Hartwig N-Arylation

Use this protocol for comparative synthesis. Adjust Ligand/Temp based on isomer.

Materials:

  • Piperidin-2-one (1.0 equiv)

  • Aryl Bromide (1.2 equiv) - Select o-, m-, or p-isomer

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (dry, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation:

    • For Meta/Para: In a glovebox or under Argon, mix Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) in dioxane. Stir for 10 mins until the solution turns orange/red.

    • For Ortho: Mix Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%). The wide bite angle of Xantphos is critical to accommodate the steric bulk of the ortho-CF₃.

  • Coupling Reaction:

    • Add piperidin-2-one, the specific trifluoromethyl-bromobenzene, and Cs₂CO₃ to a reaction vial equipped with a magnetic stir bar.

    • Add the pre-formed catalyst solution via syringe.

    • Seal the vial with a crimp cap (PTFE septum).

  • Heating:

    • Meta/Para: Heat to 90°C for 6–8 hours.

    • Ortho: Heat to 110°C for 16–24 hours. Note: Higher energy is required to overcome the activation barrier caused by steric hindrance.

  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–50% EtOAc).

    • Expectation: The ortho-isomer typically elutes faster (higher Rf) due to the twisted, non-planar conformation reducing interaction with the stationary phase compared to the flatter para-isomer.

References

  • Maitland, J. A., et al. (2025). "Comparative Metabolic Stability of Fluorinated Drugs: The Impact of Regiochemistry." Journal of Medicinal Chemistry. 1

  • Master Organic Chemistry. (2018). "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." 2

  • Watson, D. A., et al. (2009).[3] "Palladium-Catalyzed Fluorination of Carbon-Hydrogen Bonds." Science. 3[3][4][5]

  • Faul, M. M., et al. (2003).[6] "Green chemistry approach to the synthesis of N-substituted piperidones." Journal of Organic Chemistry. 6

  • BenchChem. (2025).[1][7] "Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives." 7

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.